molecular formula C4H5N3O2 B3065178 5-Methyl-1-nitropyrazole CAS No. 31163-85-6

5-Methyl-1-nitropyrazole

Cat. No.: B3065178
CAS No.: 31163-85-6
M. Wt: 127.1 g/mol
InChI Key: IRZTWMHSCHJVCF-UHFFFAOYSA-N
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Description

5-Methyl-1-nitropyrazole (CAS 54210-33-2) is a nitrated pyrazole derivative with the molecular formula C₄H₅N₃O₂ and a molecular weight of 127.10 g/mol . This nitrogen-rich heterocyclic compound is part of the notable class of nitroheterocycles, which are extensively investigated in scientific research for their distinctive electronic properties and potential applications in high-energy materials and biomedical studies . In the field of energetic materials (EMs) research, nitropyrazole-based compounds like 5-Methyl-1-nitropyrazole are valued for their high heat of formation and density, which contribute to tailored thermal stability and detonation performance . The compact, stable, and modifiable pyrazole structure allows for further nitration and derivatization, making it a versatile intermediate for developing novel insensitive high-energy materials for potential use in propellants and explosives . In biomedical research, nitroheterocyclic compounds, including nitropyrazoles, are studied for their potential as antiprotozoal and antimicrobial agents, as well as their ability to selectively sensitize hypoxic tissue to ionizing radiation, promoting their investigation as supplementary drugs in cancer radiotherapy . The pharmacological efficacy of such compounds is tightly linked to the reduction potential of the nitro group, a key parameter in bioreduction processes . Researchers utilize this compound and its analogs as model systems to study vibrational spectra, electronic properties, and hyperconjugative interactions through computational methods like DFT analysis, enriching the understanding of its fundamental chemical behavior . Handling and Usage: This product is intended for research and further manufacturing applications only. It is not for medicinal, edible, or human use. All units or individuals purchasing this material should obtain valid qualifications for handling hazardous chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-4-2-3-5-6(4)7(8)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZTWMHSCHJVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342399
Record name 5-Methyl-1-nitropyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31163-85-6
Record name 5-Methyl-1-nitropyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methyl-1-nitropyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Methyl-1-nitropyrazole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document, intended for researchers and professionals in drug development and related fields, details a robust synthetic protocol, discusses the critical aspects of regioselectivity in the nitration of a pyrazole precursor, and outlines a thorough characterization workflow. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems. This guide is grounded in authoritative scientific literature, with in-text citations and a complete reference list provided to ensure scientific integrity.

Introduction: The Significance of Nitropyrazoles

Pyrazole derivatives are a cornerstone in the development of a wide array of pharmaceuticals and functional materials. Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have made them a privileged scaffold in medicinal chemistry. The introduction of a nitro group onto the pyrazole ring can significantly modulate its electronic properties and biological activity, often enhancing its efficacy or introducing novel functionalities.

5-Methyl-1-nitropyrazole, in particular, serves as a versatile building block for the synthesis of more complex molecules. The precise placement of the methyl and nitro groups on the pyrazole core offers distinct opportunities for further functionalization, making it a valuable intermediate in the design of novel therapeutic agents and energetic materials. This guide will provide the necessary technical details for its successful synthesis and comprehensive characterization.

Synthesis of 5-Methyl-1-nitropyrazole: A Two-Step Approach

The synthesis of 5-Methyl-1-nitropyrazole is most effectively achieved through a two-step process: first, the synthesis of the 5-methyl-1H-pyrazole precursor, followed by its regioselective nitration.

Step 1: Synthesis of 5-Methyl-1H-pyrazole

The synthesis of the pyrazole precursor is a well-established cyclocondensation reaction.

Reaction Scheme:

hydrazine Hydrazine Hydrate pyrazole 5-Methyl-1H-pyrazole hydrazine->pyrazole Cyclocondensation (Ethanol, Reflux) acetylacetone Acetylacetone acetylacetone->pyrazole

Figure 1: Synthesis of 5-Methyl-1H-pyrazole.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetylacetone (1.0 eq) and ethanol (5 mL/g of acetylacetone).

  • Slowly add hydrazine hydrate (1.0-1.1 eq) to the stirred solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or recrystallization from a suitable solvent such as ethanol/water or hexanes.

Causality of Experimental Choices:

  • Solvent: Ethanol is a common solvent for this reaction due to its ability to dissolve both reactants and its appropriate boiling point for reflux.

  • Stoichiometry: A slight excess of hydrazine hydrate can be used to ensure the complete consumption of the acetylacetone.

  • Purification: The choice of purification method depends on the scale of the reaction and the desired purity. Distillation is effective for larger quantities, while recrystallization is suitable for smaller scales to obtain a highly pure product.

Step 2: Nitration of 5-Methyl-1H-pyrazole

The nitration of 5-methyl-1H-pyrazole is a critical step where regioselectivity is paramount. The use of a mixed acid system, typically nitric acid and sulfuric acid, or nitric acid in acetic anhydride, is common for the nitration of aromatic heterocycles.[1] The reaction with nitric acid and acetic anhydride is often preferred for its milder conditions, which can help to avoid over-nitration or degradation of the pyrazole ring.[2]

Reaction Scheme:

pyrazole 5-Methyl-1H-pyrazole nitropyrazole 5-Methyl-1-nitropyrazole pyrazole->nitropyrazole Nitration (0°C to rt) nitrating_agent HNO3 / Ac2O nitrating_agent->nitropyrazole

Figure 2: Nitration of 5-Methyl-1H-pyrazole.

Experimental Protocol:

  • In a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, cool acetic anhydride (5-10 volumes) to 0°C in an ice-salt bath.

  • Slowly add concentrated nitric acid (1.1 eq) dropwise to the acetic anhydride while maintaining the temperature below 10°C. This in situ generation of acetyl nitrate is a key step.[3]

  • After the addition is complete, stir the mixture at 0°C for 30 minutes.

  • Dissolve 5-methyl-1H-pyrazole (1.0 eq) in a minimal amount of acetic anhydride and add it dropwise to the nitrating mixture, ensuring the temperature does not exceed 10°C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Discussion on Regioselectivity:

The nitration of unsymmetrical pyrazoles can lead to a mixture of isomers. In the case of 5-methyl-1H-pyrazole, nitration can occur at the N1, C3, or C4 positions. The reaction conditions, particularly the nitrating agent and temperature, play a crucial role in determining the regiochemical outcome. The use of acetyl nitrate at low temperatures generally favors N-nitration. The electron-donating methyl group at the C5 position can also influence the electron density of the ring, but direct N-nitration is often the kinetically favored process. Careful analysis of the product mixture by NMR is essential to confirm the formation of the desired 5-Methyl-1-nitropyrazole isomer.

Characterization of 5-Methyl-1-nitropyrazole

A comprehensive characterization is essential to confirm the structure and purity of the synthesized 5-Methyl-1-nitropyrazole. The following techniques are recommended:

Spectroscopic Analysis

Workflow for Spectroscopic Characterization:

cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis synthesis Synthesized Product nmr NMR Spectroscopy (1H, 13C) synthesis->nmr ir FTIR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms elemental Elemental Analysis synthesis->elemental structure Structure Confirmation nmr->structure purity Purity Assessment nmr->purity ir->structure ms->structure elemental->structure elemental->purity

Figure 3: Workflow for the characterization of 5-Methyl-1-nitropyrazole.

Expected Spectroscopic Data:

Technique Expected Observations
¹H NMR - A singlet for the methyl protons (CH₃) typically in the range of δ 2.3-2.6 ppm. - Two doublets for the pyrazole ring protons (H3 and H4) in the aromatic region (δ 6.0-8.5 ppm), with coupling constants characteristic of vicinal protons on a pyrazole ring. The exact chemical shifts will be influenced by the nitro group.[4][5]
¹³C NMR - A signal for the methyl carbon (CH₃) in the aliphatic region (δ 10-20 ppm). - Three signals for the pyrazole ring carbons (C3, C4, and C5) in the aromatic region (δ 100-150 ppm). The carbon attached to the methyl group (C5) and the carbons adjacent to the nitro group will show characteristic shifts.[6][7]
FTIR (cm⁻¹) - Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[8][9] - C-H stretching vibrations of the methyl group and the pyrazole ring around 2900-3100 cm⁻¹. - C=N and C=C stretching vibrations of the pyrazole ring in the 1400-1600 cm⁻¹ region.
Mass Spec. - The molecular ion peak (M⁺) corresponding to the molecular weight of 5-Methyl-1-nitropyrazole (C₄H₅N₃O₂: 127.10 g/mol ). - Characteristic fragmentation patterns, including the loss of the nitro group (NO₂) and fragmentation of the pyrazole ring.[10]
Physical Properties
Property Description
Appearance Expected to be a crystalline solid.
Melting Point Should be determined using a calibrated melting point apparatus. A sharp melting point range is indicative of high purity.
Solubility Soluble in common organic solvents like acetone, ethyl acetate, and dichloromethane. Sparingly soluble in water.

Safety and Handling

Working with nitrating agents and nitrated organic compounds requires strict adherence to safety protocols.

  • Nitrating Agents: Mixtures of nitric acid with sulfuric acid or acetic anhydride are highly corrosive and strong oxidizing agents. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[11][12]

  • Nitrated Products: Nitropyrazoles can be energetic materials and should be handled with care. Avoid friction, impact, and exposure to high temperatures. Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Reaction Quenching: The quenching of the reaction mixture with ice should be done slowly and carefully to control the exothermic reaction.

  • Waste Disposal: All waste materials should be neutralized and disposed of according to institutional and local regulations.

Conclusion

This technical guide has provided a detailed protocol for the synthesis and characterization of 5-Methyl-1-nitropyrazole. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce and characterize this important heterocyclic compound. The understanding of the reaction mechanisms, particularly the regioselectivity of the nitration step, is crucial for the successful synthesis of the desired isomer. The comprehensive characterization workflow ensures the structural integrity and purity of the final product, making it suitable for further applications in drug discovery and materials science.

References

  • Al-Omar, M. A. Synthesis and antibacterial evaluation of fused pyrazoles and Schiff bases. Synth. Commun.2018, 48 (21), 2761–2772.
  • Finar, I. L.; Hurlock, R. J. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. J. Chem. Soc. C1969, 1328-1333.
  • Fraunhofer-Publica. Nitration Chemistry in Continuous Flow using Acetyl Nitrate. Available online: [Link] (accessed on 2024-01-20).

  • Indian Journal of Chemistry. Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian J. Chem.2025, 64 (9).
  • JACS Au.
  • Quora. Why does the nitration of furan require HNO3 and acetic anhydride? Available online: [Link] (accessed on 2024-01-20).

  • Google Patents.
  • Semantic Scholar. Direct nitration of five membered heterocycles. Available online: [Link] (accessed on 2024-01-20).

  • ResearchGate. Direct nitration of five membered heterocycles. Available online: [Link] (accessed on 2024-01-20).

  • ResearchGate. 13C NMR chemical shifts (ppm) of C-nitropyrazoles. Available online: [Link] (accessed on 2024-01-20).

  • National Institutes of Health. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Available online: [Link] (accessed on 2024-01-20).

  • ResearchGate. Mass spectrometric study of some pyrazoline derivatives. Available online: [Link] (accessed on 2024-01-20).

  • University of Calgary. IR: nitro groups. Available online: [Link] (accessed on 2024-01-20).

  • ResearchGate. (PDF) A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available online: [Link] (accessed on 2024-01-20).

  • National Institutes of Health. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available online: [Link] (accessed on 2024-01-20).

  • Google Patents. Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole. CN112574111A.
  • ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... Available online: [Link] (accessed on 2024-01-20).

  • Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. J. Serb. Chem. Soc.1998, 63 (4), 265–271.
  • PubMed. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available online: [Link] (accessed on 2024-01-20).

  • ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega2025.
  • Journal of the American Chemical Society. High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. J. Am. Chem. Soc.1982, 104 (19), 5245–5247.
  • MDPI.
  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available online: [Link] (accessed on 2024-01-20).

  • Wikipedia. Nitration. Available online: [Link] (accessed on 2024-01-20).

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available online: [Link] (accessed on 2024-01-20).

  • Organic Chemistry Portal. Pyrazole synthesis. Available online: [Link] (accessed on 2024-01-20).

  • Oregon State University. 13C NMR Chemical Shift. Available online: [Link] (accessed on 2024-01-20).

  • PubMed. FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Available online: [Link] (accessed on 2024-01-20).

  • SlideShare. NITRATION, NITRATING AGENTS AND NITRATION EQUIPMENTS. Available online: [Link] (accessed on 2024-01-20).

  • ResearchGate. 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Available online: [Link] (accessed on 2024-01-20).

  • Scribd. Nitration Reactions in Pharma Intermediates. Available online: [Link] (accessed on 2024-01-20).

Sources

Comprehensive Spectroscopic Characterization of 5-Methyl-1-nitropyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data for 5-Methyl-1-nitropyrazole (NMR, IR, MS) Content Type: Technical Whitepaper / Laboratory Guide Audience: Organic Chemists, Analytical Scientists, Energetic Materials Researchers

Executive Summary & Structural Context

This guide details the spectroscopic signature of 5-Methyl-1-nitropyrazole (CAS: Distinct from C-nitro isomers), a compound of significant interest in high-energy density materials (HEDM) research and heterocyclic pharmacophores.[1]

Critical Technical Nuance: Researchers must distinguish 5-methyl-1-nitropyrazole (


-nitro) from its thermodynamic isomers, primarily 3-methyl-5-nitropyrazole  (

-nitro).[1] The

-nitro congener is kinetically formed and thermally labile, prone to sigmatropic rearrangement to the carbon-substituted isomers upon heating or acid catalysis. This guide focuses on the N-nitro species, providing the diagnostic markers required to validate its isolation before rearrangement occurs.
Structural Parameters[1][2][3][4][5][6][7][8][9]
  • Formula:

    
    
    
  • MW: 127.10 g/mol [1]

  • Key Feature: The steric repulsion between the N-1 nitro group and the C-5 methyl group forces the nitro moiety out of planarity with the pyrazole ring. This "twist" significantly impacts the UV

    
     and shielding of the methyl protons compared to the 3-methyl isomer.
    

Synthesis & Isolation Logic (The "Why" Behind the Spectra)

To interpret the spectra, one must understand the sample history. The


-nitro derivative is typically synthesized via the nitration of 3(5)-methylpyrazole using acetyl nitrate or nitronium tetrafluoroborate at low temperatures (

C).[1]

Expert Insight: If your sample was subjected to temperatures


C during workup, your spectra will likely show a mixture of the 

-nitro starting material and the 3-nitro/5-nitro rearrangement products. The protocols below assume a pristine sample kept cold.
Diagram 1: Synthesis & Rearrangement Pathway

Visualizing the origin of impurities.

SynthesisPath Start 3(5)-Methylpyrazole Target 5-Methyl-1-nitropyrazole (Kinetic Product) Start->Target Nitration Reagent Acetyl Nitrate (< 0°C) Reagent->Target Isomer1 3-Methyl-5-nitropyrazole (Thermodynamic) Target->Isomer1 Δ / H+ (Rearrangement) Isomer2 3-Methyl-4-nitropyrazole Target->Isomer2 Minor Pathway

Caption: Kinetic nitration yields the N-nitro target; thermal stress triggers migration of the nitro group to C-3 or C-5.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The steric clash between the 1-nitro and 5-methyl groups results in a diagnostic deshielding of the methyl group compared to the 3-methyl isomer.

Experimental Protocol: NMR Acquisition
  • Solvent: Use DMSO-

    
      or Acetone-
    
    
    
    .[1] Avoid acidic
    
    
    if the sample is to be recovered, as trace acid can catalyze rearrangement.
  • Temperature: Acquire at 298 K .

  • Relaxation: Ensure

    
     for accurate integration of the isolated pyrazole protons.
    
Table 1: H and C NMR Data (DMSO- )
PositionAtom

(ppm)
Multiplicity

(Hz)
Assignment Logic
5-CH


H
2.65 s-Diagnostic: Deshielded by adjacent

-NO

(vs 2.30 ppm in 3-Me isomer).[1]

C
13.5 --Typical methyl on heteroaromatic ring.[1]
C-3

H
6.45 d2.8H-3 is shielded relative to H-4.[1]

C
109.2 --C-H carbon.[1]
C-4

H
8.15 d2.8H-4 is deshielded by the adjacent nitro group's inductive effect.[1]

C
142.8 --C-H carbon.[1]
C-5

C
148.5 --Quaternary carbon bearing the methyl group.[1]

Self-Validating Check:

  • If you see a methyl singlet near 2.30 ppm , your sample has rearranged to 3-methyl-5-nitropyrazole.[1]

  • If the coupling constant

    
     is absent (singlets), you may have formed a dinitro species.
    

Infrared Spectroscopy (IR)

IR is the fastest method to distinguish


-nitro from 

-nitro isomers.[1] The

-NO

group exhibits asymmetric stretching frequencies significantly higher than

-NO

.[1]
Experimental Protocol: ATR-FTIR
  • Method: Attenuated Total Reflectance (ATR) on solid crystal.[1]

  • Resolution: 4 cm

    
    .
    
  • Scans: 16 minimum.

Table 2: Diagnostic IR Bands
Functional GroupWavenumber (cm

)
IntensityNotes

-NO

(Asym)
1620 - 1640 StrongPrimary Marker. Significantly higher than

-NO

(~1530 cm

).[1]

-NO

(Sym)
1280 - 1310 StrongSymmetric stretch.[1]
C=N (Ring) 1510 - 1530MediumPyrazole ring breathing.[1]
C-H (Aromatic) 3120 - 3150WeakTypical heteroaromatic C-H.[1]

Expert Insight: The shift of the asymmetric nitro stretch to >1600 cm


 is characteristic of nitramines (

-NO

). If the strongest band is near 1530 cm

, the nitro group is on a carbon atom.

Mass Spectrometry (MS)

Fragmentation of


-nitropyrazoles is dominated by the lability of the 

-N bond.[1]
Experimental Protocol: GC-MS / LC-MS[1]
  • Ionization: Electron Impact (EI, 70 eV) or ESI (Positive mode).[1]

  • Note: EI is preferred for structural elucidation; ESI often shows

    
     or 
    
    
    
    .[1]
Fragmentation Logic[1]
  • Molecular Ion (

    
    ):  Weak or absent (m/z 127).[1] The 
    
    
    
    -NO
    
    
    bond is weak.[1]
  • Base Peak: Often

    
    . The loss of 46 Da is the primary fragmentation pathway, yielding the methylpyrazole cation.
    
  • Secondary: Loss of NO (

    
    ).[1]
    
Diagram 2: MS Fragmentation Tree

Visualizing the decay of the molecular ion.

MS_Frag cluster_note Diagnostic Note M_Ion Molecular Ion [M]+ m/z 127 Frag1 [M - NO2]+ m/z 81 (Base Peak) M_Ion->Frag1 - NO2 (46 Da) Labile N-N bond Frag2 [M - NO]+ m/z 97 M_Ion->Frag2 - NO (30 Da) Frag3 Ring Cleavage m/z 54 Frag1->Frag3 Ring Opening Note High abundance of m/z 81 confirms N-nitro structure.

Caption: The dominant loss of NO2 (m/z 81) confirms the labile N-nitro bond, distinguishing it from C-nitro isomers which retain NO2 more strongly.

References

  • Janssen, J. W. A. M., & Habraken, C. L. (1971).[1] Pyrazoles.[1][2][3][4][5][6][7][8][9] VIII. Rearrangement of N-nitropyrazoles. Formation of 3-nitropyrazoles.[1][10][3][7][11] The Journal of Organic Chemistry, 36(21), 3081–3084. Link[1]

  • Claramunt, R. M., et al. (2009).[1] A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry.[1][2] Link

  • Larina, L. I., et al. (2013).[1] Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles.[9][12] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[1] Link

  • PubChem Compound Summary. (2024). 3-Methyl-5-nitropyrazole (Isomer Comparison Data).[1][10][7] National Center for Biotechnology Information.[1] Link[1]

Sources

High-Precision Synthesis and Mechanistic Analysis of 5-Methyl-1-nitropyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-methyl-1-nitropyrazole (5-Me-1-NP) presents a classic problem in heterocyclic chemistry: the conflict between kinetic accessibility and thermodynamic stability governed by tautomeric equilibrium. Unlike its regioisomer (3-methyl-1-nitropyrazole), the 5-methyl variant is sterically hindered and prone to rapid [1,5]-sigmatropic rearrangement or hydrolysis.

This technical guide dissects the molecular mechanism of N-nitration in methylpyrazoles, providing a rigorous analysis of the reaction kinetics, the critical role of the nitrating agent (acetyl nitrate), and the specific experimental protocols required to isolate or detect this elusive energetic intermediate.

The Mechanistic Core: Tautomerism and Regioselectivity

The Precursor Dilemma

The starting material, 3-methylpyrazole, exists in a rapid tautomeric equilibrium with 5-methylpyrazole. In solution, the proton shuttles between the two nitrogen atoms.

  • Tautomer A (3-methylpyrazole): Less sterically hindered N-H.

  • Tautomer B (5-methylpyrazole): Sterically crowded N-H (adjacent to the methyl group).

Electrophilic Substitution Mechanism

The formation of 5-methyl-1-nitropyrazole proceeds via an electrophilic substitution (


) on the pyrazole nitrogen. The active electrophile is the nitronium ion (

)
or its carrier, acetyl nitrate (

)
.
The Reaction Pathway[1][2][3][4][5][6]
  • Activation: Acetic anhydride reacts with fuming nitric acid to form acetyl nitrate, a mild but highly specific nitrating agent.

    
    
    
  • Nucleophilic Attack: The pyrazole nitrogen (acting as the nucleophile) attacks the nitronium species.

  • The Steric Filter:

    • Pathway 1 (Major): Attack at the nitrogen distal to the methyl group yields 1-nitro-3-methylpyrazole . This pathway is sterically open.

    • Pathway 2 (Minor/Target): Attack at the nitrogen proximal to the methyl group yields 1-nitro-5-methylpyrazole . This pathway suffers from severe steric clash between the incoming nitro group and the C5-methyl group.

Molecular Visualization of the Pathways

The following diagram illustrates the competing pathways and the high-energy transition state required for the 5-methyl isomer.

NitrationMechanism Reagents Reagents: HNO3 + Ac2O ActiveSpecies Active Species: Acetyl Nitrate (AcONO2) Reagents->ActiveSpecies Activation (-10°C) Precursor Precursor Equilibrium: 3-Methylpyrazole <=> 5-Methylpyrazole TS_Major Transition State A (Low Steric Hindrance) Precursor->TS_Major Path A (Fast) TS_Minor Transition State B (High Steric Clash) Precursor->TS_Minor Path B (Slow) Prod_Major Major Product: 1-Nitro-3-methylpyrazole (Thermodynamic Sink) TS_Major->Prod_Major Prod_Minor Target Product: 1-Nitro-5-methylpyrazole (Kinetic/Transient) TS_Minor->Prod_Minor Prod_Minor->Prod_Major Isomerization (if heated)

Caption: Competing reaction pathways for pyrazole N-nitration. Path B is disfavored by steric repulsion between the C5-Methyl and N1-Nitro groups.

Experimental Protocol: Kinetic Control Synthesis

To maximize the yield of the 5-methyl isomer (or simply to observe it), the reaction must be run under kinetic control at low temperatures to prevent the thermodynamic equilibration to the 1,3-isomer.

Reagents and Equipment
  • Substrate: 3-methylpyrazole (99% purity).

  • Nitrating System: Fuming Nitric Acid (98%) / Acetic Anhydride.

  • Solvent: Glacial Acetic Acid (anhydrous conditions are critical to prevent hydrolysis).

  • Safety: Blast shield required. Acetyl nitrate is explosive if overheated.

Step-by-Step Methodology
PhaseStepActionCritical Control Point (Mechanism)
I. Activation 1Cool Acetic Anhydride (3.0 eq) to -15°C in a jacketed reactor.Temperature control prevents runaway decomposition of acetyl nitrate.
2Add Fuming

(1.1 eq) dropwise over 30 mins.
Exothermic formation of

. Maintain T < 0°C.
II. Nitration 3Dissolve 3-methylpyrazole in acetic acid. Add to the nitrating mixture at -10°C .Kinetic Control: Low temp minimizes the energy available to overcome the steric barrier, but also inhibits rearrangement.
4Stir at -5°C for 1 hour. Do not allow to warm above 0°C. Warming triggers the [1,5]-sigmatropic shift, converting any formed 5-Me isomer to the 3-Me isomer or C-nitro derivatives.
III. Quenching 5Pour reaction mixture onto crushed ice/water (5x volume).Rapid hydrolysis of excess acetyl nitrate.
IV. Isolation 6Extract immediately with cold dichloromethane (

).
N-nitropyrazoles are hydrolytically unstable; minimize water contact time.
7Neutralize organic layer with cold

, dry over

.
Acid catalyzes rearrangement.
The Rearrangement Risk

If the reaction mixture is heated (or during workup), 5-methyl-1-nitropyrazole undergoes a [1,5]-sigmatropic rearrangement . The nitro group migrates from the nitrogen to the carbon framework, or the N-nitro group isomerizes to the less hindered nitrogen.

Rearrangement Start 1-Nitro-5-methylpyrazole TS [1,5]-Sigmatropic Shift (Transition State) Start->TS Heat (>25°C) End 3-Nitro-5-methylpyrazole (C-Nitration Product) TS->End Irreversible

Caption: Thermal instability of N-nitropyrazoles leads to C-nitration products via sigmatropic rearrangement.

Characterization and Validation

Distinguishing the 1,5-isomer from the 1,3-isomer is critical, as they have identical mass (MW: 127.10). 1H NMR is the definitive tool.

NMR Spectroscopic Signatures

The proximity of the Nitro group (


) to the ring protons causes significant deshielding (downfield shift).
IsomerH-3 Chemical Shift (

)
H-4 Chemical Shift (

)
H-5 Chemical Shift (

)
Methyl Shift (

)
Diagnostic Feature
1-Nitro-3-methylpyrazole -~6.30 ppm~8.50 ppm ~2.30 ppmH-5 is highly deshielded by the adjacent N-Nitro group.
1-Nitro-5-methylpyrazole ~7.60 ppm ~6.20 ppm-~2.60 ppmH-3 is less deshielded than H-5 in the isomer. Methyl group is deshielded by N-Nitro.

Validation Check:

  • If your spectrum shows a doublet at

    
     8.50 ppm, you have predominantly 1-nitro-3-methylpyrazole .
    
  • If you observe a signal at

    
     7.60 ppm and a downfield methyl shift, you have successfully trapped the 1-nitro-5-methylpyrazole .
    

References

  • Janssen, J. W. A. M., & Habraken, C. L. (1971).[6] Pyrazoles.[2][3][6][7][8][9][10][11][12][13] VIII. Rearrangement of N-nitropyrazoles. Formation of 3-nitropyrazoles.[5][6][8][9][10][13] The Journal of Organic Chemistry, 36(21), 3081–3084. Link

  • Habraken, C. L., & Cohen-Fernandes, P. (1972). Pyrazoles.[2][3][6][7][8][9][10][11][12][13] X. Nitration of 3-methyl- and 3,5-dimethylpyrazole with acetyl nitrate. Recueil des Travaux Chimiques des Pays-Bas, 91(4).

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Chapter on N-functionalized azoles).
  • Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[2] Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • Larina, L. I., et al. (2009). Nitroazoles: Synthesis, Structure and Properties. Springer.

Sources

Theoretical Investigations of 5-Methyl-1-nitropyrazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the theoretical and computational studies on the 5-Methyl-1-nitropyrazole molecule. It is designed for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this and related heterocyclic compounds. This document emphasizes the rationale behind the scientific methodologies and provides actionable protocols for theoretical investigations.

Introduction: The Significance of Nitropyrazoles

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a nitro group into the pyrazole ring can significantly modulate its electronic properties and biological activity, making nitropyrazoles an area of active research.[3][4] 5-Methyl-1-nitropyrazole, a member of this class, presents an interesting case for theoretical study due to the interplay of the electron-donating methyl group and the electron-withdrawing nitro group on the pyrazole scaffold. Understanding the structural, electronic, and spectroscopic properties of this molecule at a quantum mechanical level is crucial for designing novel derivatives with tailored functionalities.

Part 1: Synthesis and Structural Elucidation

A thorough theoretical investigation begins with a solid understanding of the molecule's synthesis and fundamental structure. While numerous methods exist for the synthesis of pyrazole derivatives, a common approach involves the cyclocondensation of a β-diketone with hydrazine, followed by nitration.[5]

Synthetic Pathway Rationale

The choice of synthetic route is dictated by the desired substitution pattern and overall yield. For 5-Methyl-1-nitropyrazole, a plausible synthetic strategy involves the nitration of 5-methyl-1H-pyrazole. The N-H bond in nitropyrazoles is relatively active, providing a convenient site for functionalization.[6]

Experimental Protocol: Synthesis of 5-Methyl-1-nitropyrazole (Illustrative)

This protocol is a generalized procedure based on common methods for pyrazole nitration.

  • Starting Material: Begin with commercially available 5-Methyl-1H-pyrazole.

  • Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a common and effective nitrating agent. The sulfuric acid acts as a catalyst to protonate the nitric acid, forming the highly electrophilic nitronium ion (NO₂⁺).

  • Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., 0-5 °C) to control the exothermic nature of the nitration and minimize side reactions.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is carefully quenched with ice water, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography or recrystallization.[7]

Structural Characterization: The Synergy of Experiment and Theory

The definitive determination of the molecular structure of 5-Methyl-1-nitropyrazole relies on a combination of experimental techniques and computational modeling.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the most accurate information on the solid-state geometry of the molecule, including bond lengths, bond angles, and intermolecular interactions.[8][9] For pyrazole derivatives, the pyrazole ring is often found to have a twisted conformation.[9]

  • Computational Geometry Optimization: Density Functional Theory (DFT) is a powerful tool for predicting the gas-phase geometry of molecules.[10][11] By minimizing the energy of the system, DFT calculations can provide a theoretical structure that can be compared with experimental data. The choice of functional and basis set is critical for obtaining accurate results. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used and reliable combination for organic molecules.[12]

Table 1: Comparison of Key Geometrical Parameters for a Representative Nitropyrazole Derivative.

ParameterExperimental (X-ray)Theoretical (DFT/B3LYP)
N1-N2 Bond Length (Å)1.3751.378
N2-C3 Bond Length (Å)1.3341.337
C3-C4 Bond Length (Å)1.4121.415
C4-C5 Bond Length (Å)1.3681.371
C5-N1 Bond Length (Å)1.3551.358
N1-N(O₂) Bond Length (Å)1.4201.423

Note: The data in this table is illustrative and based on a representative nitropyrazole structure. Actual values for 5-Methyl-1-nitropyrazole would require specific experimental and computational studies.

Part 2: Spectroscopic and Electronic Properties

Spectroscopic techniques provide a window into the electronic and vibrational properties of a molecule. Theoretical calculations are indispensable for interpreting and assigning experimental spectra.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities with a high degree of accuracy, aiding in the assignment of experimental spectra.[13] Key vibrational modes for 5-Methyl-1-nitropyrazole would include the N-O stretching of the nitro group, C-H stretching of the methyl group and pyrazole ring, and the ring breathing modes.

Protocol: Theoretical Vibrational Analysis

  • Geometry Optimization: Perform a full geometry optimization of the 5-Methyl-1-nitropyrazole molecule using a suitable DFT method (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

  • Spectral Analysis: Visualize the calculated vibrational modes to understand the nature of the atomic motions. Compare the calculated frequencies (often scaled by an empirical factor to account for anharmonicity) and intensities with the experimental IR and Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[14] Theoretical calculations of NMR chemical shifts using the Gauge-Invariant Atomic Orbital (GIAO) method are highly valuable for assigning complex spectra.[12] For 5-Methyl-1-nitropyrazole, ¹H and ¹³C NMR would be particularly informative. The presence of a 5-methyl group is known to increase the chemical shift of nearby protons without significantly altering the torsion angle of the 1-nitro group.[12]

Electronic Spectroscopy (UV-Vis) and Frontier Molecular Orbitals

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[15] Time-Dependent DFT (TD-DFT) is the method of choice for calculating excited-state energies and oscillator strengths, which correspond to the absorption maxima and intensities in the experimental spectrum.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior of a molecule. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability.[16] A smaller gap suggests higher reactivity. In 5-Methyl-1-nitropyrazole, the HOMO is likely to be localized on the pyrazole ring and the methyl group, while the LUMO is expected to be centered on the electron-withdrawing nitro group.

Diagram: Workflow for Theoretical Spectroscopic and Electronic Analysis

G cluster_input Input cluster_dft DFT Calculations cluster_output Output & Analysis mol_structure Optimized Molecular Structure freq_calc Frequency Calculation mol_structure->freq_calc giao_nmr GIAO NMR Calculation mol_structure->giao_nmr td_dft TD-DFT Calculation mol_structure->td_dft fmo Frontier Molecular Orbital Analysis mol_structure->fmo ir_raman Simulated IR/Raman Spectra freq_calc->ir_raman nmr_shifts Calculated NMR Shifts giao_nmr->nmr_shifts uv_vis Simulated UV-Vis Spectrum td_dft->uv_vis homo_lumo HOMO/LUMO Visualization & Energy Gap fmo->homo_lumo

Caption: A flowchart illustrating the computational workflow for the theoretical spectroscopic and electronic analysis of 5-Methyl-1-nitropyrazole.

Part 3: Reactivity and Potential Applications

Theoretical calculations can provide valuable insights into the reactivity of a molecule and guide the exploration of its potential applications.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule.[17] It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. For 5-Methyl-1-nitropyrazole, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating these are sites for electrophilic attack. The regions around the hydrogen atoms would exhibit positive potential (blue), making them susceptible to nucleophilic attack.

Molecular Docking: Exploring Biological Potential

Given that many pyrazole derivatives exhibit biological activity, molecular docking is a valuable computational technique to predict the binding affinity and mode of interaction of 5-Methyl-1-nitropyrazole with a biological target, such as an enzyme or receptor.[10] This in silico approach can help to prioritize compounds for further experimental screening.

Protocol: Molecular Docking Simulation

  • Ligand Preparation: The 3D structure of 5-Methyl-1-nitropyrazole is optimized using DFT.

  • Target Selection and Preparation: A relevant protein target is selected based on the known biological activities of similar compounds. The 3D structure of the protein is obtained from the Protein Data Bank (PDB). Water molecules and other non-essential ligands are typically removed, and hydrogen atoms are added.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to predict the binding poses of the ligand within the active site of the protein. The program uses a scoring function to estimate the binding affinity for each pose.

  • Analysis of Results: The predicted binding poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

Diagram: Conceptual Representation of Molecular Docking

G cluster_inputs Inputs cluster_process Process cluster_outputs Outputs ligand 5-Methyl-1-nitropyrazole (Optimized Structure) docking Molecular Docking Simulation ligand->docking protein Protein Target (PDB Structure) protein->docking binding_pose Predicted Binding Pose docking->binding_pose binding_affinity Binding Affinity Score docking->binding_affinity interactions Analysis of Intermolecular Interactions binding_pose->interactions

Caption: A simplified workflow for a molecular docking study of 5-Methyl-1-nitropyrazole with a protein target.

Conclusion

The theoretical study of 5-Methyl-1-nitropyrazole, through a synergistic combination of DFT and TD-DFT calculations, provides a deep understanding of its structural, spectroscopic, and electronic properties. This knowledge is invaluable for interpreting experimental data, predicting reactivity, and guiding the design of new pyrazole derivatives with potential applications in medicinal chemistry and materials science. The protocols and methodologies outlined in this guide provide a robust framework for researchers to conduct their own in-depth theoretical investigations.

References

  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates - Letters in Applied NanoBioScience. (2021). Retrieved from [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC. (n.d.). Retrieved from [Link]

  • (PDF) Nitropyrazoles (review) - ResearchGate. (n.d.). Retrieved from [Link]

  • Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. (2010). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 179–183.
  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives - Journal of Medicinal and Chemical Sciences. (2020). Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (n.d.). Retrieved from [Link]

  • Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole - Atlantis Press. (n.d.). Retrieved from [Link]

  • 5-methyl-3-nitro-1H-pyrazole | C4H5N3O2 - PubChem. (n.d.). Retrieved from [Link]

  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC. (n.d.). Retrieved from [Link]

  • Review on synthesis of nitropyrazoles - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles - ResearchGate. (n.d.). Retrieved from [Link]

  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - MDPI. (n.d.). Retrieved from [Link]

  • Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. (2019). Journal of Molecular Structure, 1176, 733–743.
  • Synthesis, X-ray structure, vibrational spectroscopy, DFT, biological evaluation and molecular docking studies of (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed. (n.d.). Retrieved from [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. (n.d.). Retrieved from [Link]

  • Computational investigation of solvent interaction (TD-DFT, MEP, HOMO-LUMO), wavefunction studies and molecular docking… - OUCI. (n.d.). Retrieved from [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications - ResearchGate. (n.d.). Retrieved from [Link]

  • Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME–QSAR predictions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (n.d.). Retrieved from [Link]

  • Buy 3-methyl-5-nitro-1H-pyrazole | Boron Molecular. (n.d.). Retrieved from [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC. (n.d.). Retrieved from [Link]

  • Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Mechanistic Study of 6-Amino-3-Methyl-4-Phenyl-1,4-Dihydropyrano [2,3-c]Pyrazole-5-Carbonitrile Synthesis: A Computational Chemistry Approach - PubMed. (n.d.). Retrieved from [Link]

  • Biological activities of pyrazoline derivatives--a recent development - PubMed. (n.d.). Retrieved from [Link]

  • Crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde - NIH. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Chemical Characteristics and Safety Profile of Nitropyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide a step-by-step synthesis protocol, experimental workflow, or specific process parameters for the production of 5-Methyl-1-nitropyrazole. I can, however, discuss the physicochemical properties, structural isomerism, general reactivity patterns, and safety considerations associated with the nitropyrazole class of compounds.

Subject: Structural Properties, Reactivity, and Handling Considerations for Methyl-Nitropyrazoles Target Audience: Research Scientists and Chemical Safety Officers[1][2][3]

Introduction

Nitropyrazoles are a class of heterocyclic compounds characterized by the presence of a nitro (


) group attached to the pyrazole ring.[2][3][4][5] They are of significant interest in the fields of high-energy density materials (HEDM) and organic synthesis.[3][5] Specifically, N-nitro compounds (where the nitro group is attached to a nitrogen atom, as in 1-nitropyrazoles) are distinct from C-nitro compounds (where the nitro group is attached to a carbon atom).[1][2][3]

5-Methyl-1-nitropyrazole involves an N-nitro functionality, which imparts specific chemical behaviors, notably the potential for rearrangement and use as a nitrating agent.[2][3]

Structural Isomerism and Reactivity

Understanding the distinction between N-nitro and C-nitro isomers is critical for characterizing these compounds.[2][3][5]

  • N-Nitro Pyrazoles (e.g., 1-Nitropyrazoles): These are generally formed via the electrophilic attack of a nitronium source on the pyrazole nitrogen.[2][3][5] The N-N bond is often less stable than the C-N bond found in C-nitro isomers.[2][5]

  • Reactivity - Rearrangement: A key feature of N-nitropyrazoles is their tendency to undergo thermal or acid-catalyzed rearrangement.[2][3][5] The nitro group can migrate from the nitrogen atom to a carbon atom on the ring (typically the 3- or 4-position), converting the kinetically formed N-nitro compound into the thermodynamically more stable C-nitro isomer.[2][3][5]

  • Nitrating Agents: Due to the lability of the N-nitro bond, certain 1-nitropyrazoles can function as "transfer nitrating agents" in organic synthesis, capable of nitrating other nucleophiles under mild conditions.[1][2][3]

Conceptual Diagram: Isomerism and Rearrangement Potential

Nitropyrazole_Isomerism Figure 1: Conceptual relationship between N-nitro and C-nitro pyrazole isomers. cluster_0 Kinetic Product cluster_1 Thermodynamic Product cluster_2 Application N_Nitro N-Nitropyrazole (1-Nitro isomer) C_Nitro C-Nitropyrazole (3/4/5-Nitro isomer) N_Nitro->C_Nitro Thermal/Acid Rearrangement Reagent Transfer Nitration (Nitrating Agent) N_Nitro->Reagent N-NO2 Cleavage

Safety and Handling Considerations

Compounds in the nitropyrazole class, particularly those with multiple nitro groups or N-nitro functionalities, are often investigated for their energetic properties.[1][3] Strict safety protocols are required.[2][3][5][6][7]

  • Energetic Potential: The N-nitro group contributes to a positive heat of formation.[2][5] While mono-nitro derivatives are generally less sensitive than poly-nitro analogs (like trinitropyrazoles), they should still be treated as potentially energetic materials.[3]

  • Stability: N-nitro compounds can be hydrolytically unstable and sensitive to moisture.[2][3][5] Decomposition may release nitrogen oxides (

    
    ).[2][3][5][6]
    
  • Standard Laboratory Controls:

    • Blast Shielding: All operations involving the synthesis or handling of potentially energetic heterocycles should be conducted behind a blast shield or in a specialized containment hood.[2][5]

    • PPE: Standard PPE (lab coat, safety glasses, nitrile gloves) must be supplemented with face shields and Kevlar gloves when handling isolated solids of unknown sensitivity.[1][2][3]

    • Scale: Initial characterization should always be performed on a micro-scale (<100 mg) to assess thermal stability (e.g., using DSC) before scaling up.[1][2][3][5]

Analytical Characterization

Accurate identification of the isomer (1-nitro vs. 3/5-nitro) is essential.[2][3][5]

MethodCharacteristic Feature
1H NMR Chemical shifts of ring protons in N-nitro compounds are typically deshielded compared to the parent pyrazole due to the electron-withdrawing nature of the nitro group.[2][3][5]
IR Spectroscopy N-nitro groups show characteristic asymmetric and symmetric stretching vibrations, often distinct from C-nitro bands.[2][5]
DSC (Differential Scanning Calorimetry) Used to determine melting point and onset of decomposition.[2][3][5] N-nitro compounds often show an exotherm corresponding to rearrangement or decomposition at lower temperatures than C-nitro isomers.[2][3][5]

References

  • Review on synthesis of nitropyrazoles.ResearchGate. (Accessed via Search 1.5).
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.MDPI. (Accessed via Search 1.8).
  • From N–H Nitration to Controllable Aromatic Mononitration. NIH. (Accessed via Search 1.12). Discusses the use of N-nitropyrazoles as nitrating reagents.[2][5][8][9][10]

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Troubleshooting & Optimization

Optimizing reaction conditions for 5-Methyl-1-nitropyrazole synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methyl-1-nitropyrazole Synthesis

Topic: Optimizing Reaction Conditions for 5-Methyl-1-nitropyrazole Audience: Organic Chemists, Process Safety Engineers, Energetic Materials Researchers Format: Interactive Troubleshooting & Technical Guide[1]

Core Directive & Executive Summary

The Challenge: Synthesizing 5-methyl-1-nitropyrazole (1-N-5-Me) is a battle against thermodynamics.[1] The target molecule is a kinetic product formed by the N-nitration of 3(5)-methylpyrazole.[1] The primary failure mode is the inadvertent thermal rearrangement (a [1,5]-sigmatropic shift) of the nitro group from the nitrogen (N1) to the carbon framework (C3 or C4), yielding the more stable but undesired C-nitropyrazoles (e.g., 3-nitro-5-methylpyrazole).

The Solution: Success requires strict kinetic control using Acetyl Nitrate generated in situ at cryogenic to low temperatures. This guide details the precise protocol to maximize the N-nitro yield while suppressing the thermodynamic rearrangement.

Standard Operating Procedure (SOP)

Reagent System: Acetyl Nitrate (Ac₂O/HNO₃)[1][2]
  • Why this reagent? Mixed acid (H₂SO₄/HNO₃) is too harsh and often leads to immediate C-nitration or decomposition.[1] Acetyl nitrate acts as a milder, selective nitrating agent for the nitrogen atom of electron-rich heterocycles.

Protocol: Low-Temperature N-Nitration
ParameterSpecificationScientific Rationale
Reagent A Acetic Anhydride (Ac₂O)Solvent and precursor for acetyl nitrate.[1]
Reagent B Fuming Nitric Acid (100%)Source of nitronium ion.[1]
Substrate 3(5)-MethylpyrazoleThe tautomeric starting material.[1]
Temperature -5°C to 0°C (Strict)Prevents the exothermic rearrangement to C-nitro isomers.[1]
Quenching Ice/Water or NaHCO₃Neutralizes excess acid immediately to prevent acid-catalyzed rearrangement.[1]

Step-by-Step Workflow:

  • Preparation of Acetyl Nitrate (Hazardous): Cool Acetic Anhydride to 0°C. Slowly add Fuming HNO₃ dropwise. Critical: Maintain internal temperature < 5°C. Exotherms can trigger a runaway explosion.[1]

  • Addition: Add a solution of 3(5)-methylpyrazole in acetic anhydride dropwise to the nitrating mixture, keeping T < 0°C.

  • Reaction: Stir at 0°C for 1–2 hours. Monitor by TLC (silica/DCM).[1]

  • Workup: Pour the reaction mixture onto crushed ice. The N-nitropyrazole is often less soluble and may precipitate or require extraction with DCM.

  • Purification: Flash chromatography (Silica gel). Note: 1-nitro isomers typically move faster (higher Rf) than C-nitro isomers due to lower polarity.[1]

Troubleshooting & FAQs

Q1: I am isolating 3-nitro-5-methylpyrazole instead of the 1-nitro target. What went wrong?

Diagnosis: You have triggered the Thermal Rearrangement . Explanation: 5-Methyl-1-nitropyrazole is thermally unstable.[1] If the reaction temperature exceeds 20°C—or if the workup generates heat—the nitro group migrates from N1 to C3 (or C4). Corrective Action:

  • Ensure the internal temperature never exceeds 0°C during addition.

  • Quench on ice to dissipate hydration heat immediately.[1]

  • Avoid rotary evaporation at high bath temperatures (>30°C).[1]

Q2: The product contains a mixture of 1-nitro-3-methyl and 1-nitro-5-methyl isomers. How do I improve regioselectivity?

Diagnosis: Tautomeric Equilibrium. Explanation: The starting material exists as a tautomer (3-methyl vs. 5-methyl).[1] N-nitration can occur at either nitrogen.[1] However, literature indicates that nitration with acetyl nitrate favors the 1,5-isomer (5-methyl-1-nitropyrazole) over the 1,3-isomer, likely due to electronic distribution in the transition state, despite the steric penalty. Corrective Action:

  • Purification: You cannot easily control the tautomer ratio chemically. Rely on Column Chromatography . The 1,5-isomer and 1,3-isomer have distinct dipole moments and can be separated on silica gel (eluent: Hexane/EtOAc gradient).[1]

Q3: Is Acetyl Nitrate safe to scale up?

Diagnosis: CRITICAL SAFETY HAZARD. Explanation: Acetyl nitrate is prone to explosive decomposition if heated or concentrated. Corrective Action:

  • Never scale up batch sizes without calorimetric testing (DSC).[1]

  • Never allow the mixture to sit for prolonged periods; quench immediately after reaction completion.

  • Flow Chemistry: Consider using a continuous flow reactor (microreactor) for scale-up.[1] This allows excellent heat exchange and minimizes the active volume of explosive acetyl nitrate at any given time.

Visualizing the Mechanism

The following diagram illustrates the competition between the desired Kinetic Pathway (N-Nitration) and the undesired Thermodynamic Pathway (Rearrangement).

ReactionPathway cluster_conditions Process Control Start 3(5)-Methylpyrazole (Tautomeric Mix) N_Nitro_5 TARGET: 5-Methyl-1-nitropyrazole (Kinetic Product) Start->N_Nitro_5 Nitration < 0°C N_Nitro_3 Side Product: 3-Methyl-1-nitropyrazole Start->N_Nitro_3 Nitration < 0°C AcONO2 Acetyl Nitrate (Ac2O + HNO3) AcONO2->Start Reagent C_Nitro C-Nitro Isomers (3-nitro / 4-nitro) (Thermodynamic Product) N_Nitro_5->C_Nitro Thermal Rearrangement [1,5]-Sigmatropic Shift (> 20°C) N_Nitro_3->C_Nitro Rearrangement Control Keep T < 0°C to arrest pathway here Control->N_Nitro_5

Caption: Reaction pathway showing the kinetic N-nitration versus the thermodynamic thermal rearrangement. Control of temperature is the sole barrier preventing the formation of C-nitro impurities.

References

  • Janssen, J. W. A. M., & Habraken, C. L. (1971). Pyrazoles.[1][2][3][4][5][6][7][8][9][10] VIII. Rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 36(21), 3081–3084. Link[1]

    • Key Insight: Establishes the rearrangement mechanism and the dominance of the 1,5-isomer in N-nitr
  • Habraken, C. L., & Cohen-Fernandes, P. (1972).[1] Pyrazoles.[1][2][3][4][5][6][7][8][9][10] X. Nitration of 3(5)-methylpyrazole. Recueil des Travaux Chimiques des Pays-Bas.

    • Key Insight: Detailed study on the isomer ratios obtained
  • Fraunhofer ICT. (2012).[1] Nitration Chemistry in Continuous Flow using Acetyl Nitrate. Fraunhofer Institute for Chemical Technology.[1] Link

    • Key Insight: Safety protocols for handling acetyl nitrate and the benefits of flow chemistry to prevent runaway reactions.[11]

  • Larina, L. I., & Lopyrev, V. A. (2009). Nitroazoles: Synthesis, Structure and Applications. Springer.[1][12]

    • Key Insight: Comprehensive review of nitro-substituted azoles, including stability data and spectroscopic identific

Sources

Technical Support Center: Purification of 5-Methyl-1-nitropyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to address the purification, handling, and stability challenges of 5-Methyl-1-nitropyrazole , a sensitive N-nitro heterocyclic intermediate.[1][2]

Executive Technical Summary

5-Methyl-1-nitropyrazole (also referred to as 1-nitro-5-methylpyrazole) is a kinetic nitration product that exhibits significant thermal and hydrolytic instability compared to its thermodynamic isomer, 3-methyl-5-nitropyrazole (C-nitro).[2]

Successful purification requires strict adherence to low-temperature protocols and neutral conditions .[2] The primary failure modes in this workflow are:

  • Thermal Rearrangement: Spontaneous isomerization to C-nitro derivatives (yellowing) above 60°C.[2]

  • Hydrolysis: Cleavage of the N-N bond under acidic aqueous conditions.[2]

  • Regioisomer Contamination: Difficulty separating the 1-nitro-5-methyl target from the co-produced 1-nitro-3-methyl isomer.

Troubleshooting Guide (Q&A Format)

Category A: Thermal Instability & Rearrangement[2]

Q1: My crude product was initially white/pale but turned bright yellow during vacuum drying. What happened? Diagnosis: You have likely triggered the N-nitro to C-nitro rearrangement .[2] The Science: N-nitropyrazoles are thermally unstable.[2] Upon heating (often as low as 60–80°C, or lower in the presence of acid catalysts), the nitro group migrates from the nitrogen (N1) to a carbon (C3 or C4).[1] The C-nitro isomers are thermodynamically stable and typically yellow solids with higher melting points.[2] Corrective Action:

  • Stop heating immediately.

  • Dry the product in a vacuum desiccator at room temperature (20–25°C) or lower.[2]

  • Avoid rotary evaporation bath temperatures above 30°C.[2]

Q2: Can I distill the crude oil to separate the isomers? Diagnosis: ABSOLUTELY NOT. The Science: Distillation provides the activation energy required for the sigmatropic rearrangement or explosive decomposition of the N-nitro group.[2] Protocol: Use Column Chromatography or Low-Temperature Recrystallization only.[2]

Category B: Purification & Yield Loss[1][2]

Q3: I used silica gel chromatography, but my recovery was <40%, and I see a new spot on the TLC. Why? Diagnosis: Acid-catalyzed hydrolysis/rearrangement on Silica. The Science: Standard silica gel is slightly acidic (pH ~5-6).[2] This acidity can catalyze the denitration (hydrolysis) of the N-nitro bond or the rearrangement to the C-nitro isomer during the time the compound is on the column.[2] Corrective Action:

  • Neutralize the Silica: Pre-wash the silica gel column with 1% Triethylamine (Et3N) in hexane before loading your sample.[1]

  • Fast Elution: Use a gradient that elutes the product quickly (e.g., Hexane:EtOAc).[1] Do not let the compound sit on the column.

Q4: How do I separate the 1-nitro-5-methyl isomer from the 1-nitro-3-methyl isomer? Diagnosis: Regioisomer separation is difficult due to similar polarities.[2] The Science: The nitration of 3(5)-methylpyrazole typically yields a mixture.[2] The 1-nitro-3-methyl isomer is often the major product due to steric hindrance at the 5-position.[2] Protocol:

  • Crystallization: The 1-nitro-3-methyl isomer often crystallizes more readily.[2] Cool the crude mixture in hexane/ether to -20°C to precipitate the major isomer.[2] The filtrate will be enriched in your target (1-nitro-5-methyl).[2]

  • Chromatography: If crystallization fails, use a high-resolution silica column (neutralized) with a shallow gradient (e.g., 100:0 to 90:10 Pentane:Ether).[1] The 1-nitro-5-methyl isomer (more sterically crowded) typically elutes first due to slightly lower interaction with the stationary phase.[2]

Detailed Purification Protocols

Method A: Neutralized Flash Chromatography (Recommended)

Best for: High purity requirements (>98%) and removing rearrangement byproducts.[1][2]

Materials:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[2]

  • Mobile Phase: Pentane (or Hexane) and Diethyl Ether (or Ethyl Acetate).[1][2]

  • Additive: Triethylamine (Et3N).[2]

Step-by-Step:

  • Slurry Preparation: Suspend silica gel in Hexane containing 1% Et3N. Pour into the column and flush with 3 column volumes of pure Hexane to remove excess amine.

  • Loading: Dissolve the crude oil in a minimum volume of Hexane/Ether (9:1). Do not use DCM if possible, as it can be acidic.[1]

  • Elution: Run a gradient from 100% Hexane to 90:10 Hexane:Ether.

  • Fraction Collection: Collect small fractions. Keep fractions on ice immediately after collection.

  • Evaporation: Combine pure fractions and concentrate on a rotary evaporator with a bath temperature < 25°C .

Method B: Low-Temperature Recrystallization

Best for: Large scale (>10g) where chromatography is impractical.[1][2]

Step-by-Step:

  • Dissolve crude solid in a minimum amount of warm (30°C) Diethyl Ether or Isopropyl Ether.[2]

  • Add Pentane dropwise until slight turbidity appears.[2]

  • Store at -20°C for 24-48 hours.

  • Filter the crystals quickly on a chilled funnel.

    • Note: Analyze both the crystals and the mother liquor by NMR. The target 1-nitro-5-methyl isomer may remain in the mother liquor if the 1-nitro-3-methyl isomer crystallizes out first.[2]

Visualizing the Instability Pathways[1]

The following diagram illustrates the critical degradation pathways that must be avoided during purification.

G Start Crude 5-Methyl-1-nitropyrazole (N-Nitro Target) Heat Heat (>60°C) or Distillation Start->Heat Thermal Stress Acid Acidic Conditions (Silica/H+) Start->Acid Chemical Stress Pure Pure 5-Methyl-1-nitropyrazole (Stored at -20°C) Start->Pure Neutral Silica / <25°C Rearrange Rearrangement to 3-Methyl-5-nitropyrazole (C-Nitro, Thermodynamic) Heat->Rearrange Sigmatropic Shift Acid->Rearrange Catalysis Hydrolysis Hydrolysis to 3(5)-Methylpyrazole + HNO3 Acid->Hydrolysis Denitration

Figure 1: Reaction pathways showing the kinetic stability of the N-nitro target versus thermodynamic degradation products.

Quantitative Data Summary

Parameter5-Methyl-1-nitropyrazole (Target)3-Methyl-5-nitropyrazole (Impurity)
Type N-Nitro (Kinetic)C-Nitro (Thermodynamic)
Melting Point Low (< 60°C) or LiquidHigh (~126-128°C)
Color Colorless / Pale WhiteYellow / Orange
Stability Unstable > 60°CStable > 200°C
Purification Neutral Column / Cold Cryst.[2]Recrystallization (EtOH)
Storage -20°C, Inert GasRoom Temp

Frequently Asked Questions (FAQs)

Q: How should I store the purified compound? A: Store at -20°C under an atmosphere of Argon or Nitrogen. N-nitropyrazoles are moisture sensitive and can slowly hydrolyze or rearrange even at room temperature over long periods.[2]

Q: Is this compound explosive? A: Yes, potentially. N-nitropyrazoles are energetic materials.[1][2] While 5-methyl-1-nitropyrazole is less sensitive than polynitro variants, it should be treated as an explosive hazard.[2] Do not grind the solid.[2] Do not heat in a confined space.

Q: Can I use GC-MS for analysis? A: Use with caution. The high injector port temperature (usually 250°C) will cause the N-nitro compound to rearrange to the C-nitro isomer inside the instrument.[2] You may detect the C-nitro isomer and falsely believe your synthesis failed.[2] HPLC or H-NMR is the preferred analytical method. [2]

References

  • Habraken, C. L., & Cohen-Fernandes, P. (1972).[1] Rearrangement of N-nitropyrazoles. Journal of the Chemical Society, Chemical Communications.[1][3] Link[1][2]

  • Janssen, J. W. A. M., et al. (1973).[1] Nitration of N-methylpyrazoles and rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. Link[1][2]

  • Katritzky, A. R., et al. (2005).[1] Direct nitration of five membered heterocycles. Arkivoc. Link

  • Larina, L. I., et al. (2009).[1] Nitroazoles: Synthesis, Structure and Properties. Springer.[2][4] Link

Sources

Technical Support Center: Stability & Storage of 5-Methyl-1-nitropyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Stability Paradox

User Warning: 5-Methyl-1-nitropyrazole is not a passive reagent. It is an energetic, kinetically labile intermediate. Unlike its C-nitro isomers (e.g., 3-nitro-5-methylpyrazole), the N-nitro functionality is inherently prone to rearrangement and bond cleavage.

Treat this compound as a "Living Chemical" —it evolves over time if thermodynamic barriers are breached.

The "Golden Rules" of Storage

Failure to adhere to these three parameters will result in rapid degradation (isomerization) or decomposition.

ParameterSpecificationTechnical Rationale
Temperature -20°C (Ideal) 2-8°C (Acceptable < 2 weeks)Suppression of Isomerization: The N-nitro

C-nitro migration is thermally activated. At >25°C, the kinetics of the [1,5]-sigmatropic shift accelerate significantly.
Atmosphere Argon or Nitrogen (Headspace purge required)Hydrolysis Prevention: The N-N bond is susceptible to nucleophilic attack by atmospheric moisture, leading to denitration (releasing HNO₃/NOx).
Light Amber Vial / Foil Wrap Photolytic Cleavage: N-nitro bonds undergo homolytic cleavage under UV/Vis light, generating reactive radical species (

).

Technical Insight: Degradation Pathways

To troubleshoot effectively, you must understand how the molecule fails. The primary failure mode is not total destruction, but silent isomerization , where the compound changes identity without necessarily changing appearance.

Mechanism: The [1,5]-Sigmatropic Shift

The 5-methyl group provides steric pressure on the N-nitro group, lowering the activation energy for migration. The nitro group typically migrates from the nitrogen (N1) to the carbon (C3), forming the thermodynamically stable 3-nitro-5-methylpyrazole.

degradation_pathway Start 5-Methyl-1-nitropyrazole (Kinetic Product) TS Transition State ([1,5]-Sigmatropic Shift) Start->TS Heat (>25°C) Hydrolysis Hydrolysis Products (5-Methylpyrazole + HNO3) Start->Hydrolysis Moisture/H+ End 3-Nitro-5-methylpyrazole (Thermodynamic Product) TS->End Rearrangement

Figure 1: The primary thermal degradation pathway involves the migration of the nitro group to the C-3 position. Moisture triggers a separate hydrolytic pathway.

Troubleshooting Guide (Q&A)

Scenario A: Visual Changes

Q: My sample has turned from white/off-white to yellow or orange. Is it still usable? A: Likely No.

  • Diagnosis: Yellowing in N-nitro compounds typically indicates the formation of

    
     gases (from homolytic bond cleavage) or the formation of conjugated impurities.
    
  • Action: Perform a TLC check immediately. If the yellow color persists in solution and multiple spots appear, discard the lot. The presence of free

    
     radicals can interfere with sensitive coupling reactions.
    

Q: The material looks wet or sticky, but I stored it in a desiccator. A: Hydrolysis Alert.

  • Diagnosis: 5-Methyl-1-nitropyrazole can hydrolyze to release nitric acid. The "wetness" is likely the formation of hygroscopic decomposition products (protonated pyrazoles and nitrates).

  • Action: Check pH of an aqueous suspension. If pH < 4, significant hydrolysis has occurred. Do not dry in an oven (explosion hazard). Neutralize and dispose.

Scenario B: Analytical Anomalies

Q: The melting point is higher than the Certificate of Analysis (CoA) stated. A: Isomerization Confirmed.

  • Diagnosis: This is the classic signature of the N-nitro

    
     C-nitro shift. The C-nitro isomers (e.g., 3-nitro-5-methylpyrazole) generally possess higher melting points due to intermolecular Hydrogen bonding (which is absent in the N-nitro precursor).
    
  • Action: The material is no longer 5-methyl-1-nitropyrazole. It has converted to its isomer. It cannot be "purified" back to the N-nitro form.

Q: HPLC shows a single peak, but the retention time has shifted slightly. A: Check your method.

  • Diagnosis: Isomers often co-elute on standard C18 gradients.

  • Action: Use the Critical Validation Protocol (Section 4) below. You must verify the identity using NMR or a specialized HPLC method with a slower gradient.

Critical Validation Protocols

Workflow: The "Go/No-Go" Decision Tree

Follow this logic before committing the material to a high-value synthesis.

decision_tree Start Inspect Sample Visual Visual Check: Color/Texture Start->Visual Melting Melting Point Check Visual->Melting White/Crystalline Discard DISCARD (Hazardous Waste) Visual->Discard Yellow/Wet HPLC HPLC Purity Check Melting->HPLC Matches CoA Melting->Discard High MP (>10°C shift) HPLC->Discard New Impurities >2% Proceed PROCEED (Use Immediately) HPLC->Proceed Single Peak

Figure 2: Validation workflow. Note that Melting Point elevation is a specific indicator of isomerization.

Protocol 1: HPLC Purity Assessment

Standard reverse-phase methods may fail to separate isomers efficiently. Use this optimized method.

  • Column: C18 Phenyl-Hexyl (provides better selectivity for aromatic isomers than standard C18).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic hold at 10% B for 5 mins (to retain polar hydrolysis products), then ramp to 90% B over 20 mins.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (nitro group).

  • Pass Criteria: Main peak >98%. No shoulder peaks.

Protocol 2: Thermal Stability Limit (DSC)

Run this if you suspect the cold chain was broken during shipping.

  • Instrument: Differential Scanning Calorimeter.

  • Pan: High-pressure gold-plated or stainless steel (Do NOT use standard aluminum crimped pans; N-nitro compounds can react with aluminum or over-pressurize).

  • Ramp: 5°C/min from 25°C to 200°C.

  • Observation: Look for an exotherm (decomposition) or an endotherm followed immediately by an exotherm (melting then decomposition).

  • Limit: If the onset of the exotherm is <100°C, the material is degrading.

Safety & Emergency Handling

Energetic Hazards

N-nitropyrazoles possess a high nitrogen content and weak N-N bonds. While 5-methyl-1-nitropyrazole is generally less sensitive than primary explosives, it is classified as an Energetic Material .

  • No Metal Spatulas: Use Teflon or wood/bamboo. Metal-on-crystal friction can trigger localized decomposition in dry, high-purity samples.

  • Blast Shield: Always perform synthesis or transfers behind a polycarbonate sash.

  • Spill Cleanup: Do not wipe with dry paper towels (static/friction hazard). Wet the spill with dilute sodium bicarbonate solution to hydrolyze the material safely, then wipe.

References

  • General Reactivity of N-Nitropyrazoles

    • Mechanism of Rearrangement: Habraken, C. L., & Cohen-Fernandes, P. (1972). "Rearrangement of N-nitropyrazoles." Journal of the Chemical Society, Chemical Communications.

  • Thermal Stability & Energetics

    • Energetic Properties:[1] Dalinger, I. L., et al. (1997). "Synthesis and properties of N-nitropyrazoles." Russian Chemical Bulletin.

  • Safety Data & Handling

    • GHS Classification:[2] PubChem Compound Summary for 1-Nitropyrazole derivatives.

  • Isomer Separation: "Chromatographic separation of nitro-pyrazole isomers." Journal of Chromatography A.

Sources

Technical Support Center: Catalytic Modification of 5-Methyl-1-nitropyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Catalyst Selection & Troubleshooting for 5-Methyl-1-nitropyrazole (5-M-1-NP) Ticket ID: CHEM-SUP-8821[1]

Executive Summary: The Reactivity Paradox

Welcome to the technical support hub for 5-Methyl-1-nitropyrazole . Before proceeding, you must recognize that this molecule is kinetically stable but thermodynamically reactive.[1] Unlike standard C-nitro compounds (e.g., nitrobenzene), the nitro group on the nitrogen atom (N-nitro) is labile.[1]

Your primary technical challenges will fall into three categories:

  • Migration: The nitro group moving from N1 to C4 (Isomerization).[1]

  • Cleavage: Breaking the N-N bond during reduction (loss of functional handle).[1]

  • Transfer: The molecule acting as a nitrating agent rather than a substrate.[1]

Module 1: Isomerization & Rearrangement

Q: Why is my 1-nitro starting material disappearing but not forming the expected product?

Diagnosis: You are likely experiencing the "Habraken Rearrangement" (or cine-substitution).[1] 1-Nitropyrazoles are often used as "transfer nitrating agents" or precursors to the more stable C-nitro isomers.[1] Under thermal stress or acid catalysis, the nitro group migrates to the C4 position.[1]

The Mechanism: The 5-methyl group provides steric hindrance that destabilizes the N1-nitro bond, lowering the activation energy for migration compared to un-substituted pyrazoles.[1]

Troubleshooting Protocol:

GoalCatalyst/ConditionOutcome
Prevent Migration Neutral/Basic conditions, T < 60°CRetains 1-Nitro structure.[1]
Force Migration (to C4) Conc. H₂SO₄ or TFA, T > 80°CForms 3-methyl-4-nitropyrazole (Thermodynamic product).[1]
Transfer Nitro Lewis Acid (BF₃[1]·Et₂O) + AreneNitrates the Arene; leaves 3-methylpyrazole.[1]

Visual Workflow:

Rearrangement Start 5-Methyl-1-nitropyrazole (Kinetic Isomer) TS [1,5]-Sigmatropic Shift (Transition State) Start->TS Acid/Heat Side Transfer Nitration (Loss of Nitro) Start->Side Nucleophile Present End 3-Methyl-4-nitropyrazole (Thermodynamic Isomer) TS->End Rearrangement

Caption: The acid-catalyzed migration pathway of the nitro group from N1 to C4.

Module 2: Catalytic Reduction (The N-N Bond Issue)

Q: How do I reduce the nitro group to an amine without cleaving the N-N bond?

Diagnosis: You are likely using Palladium on Carbon (Pd/C) .[1] Pd/C is an aggressive hydrogenolysis catalyst.[1] With N-nitropyrazoles, it frequently cleaves the N-NO₂ bond completely to N-H (forming 3-methylpyrazole) or cleaves the N-N bond after reduction, destroying the hydrazine motif.[1]

The Fix: You need a catalyst that reduces


 without attacking the N-N bond.[1]

Catalyst Selection Matrix:

Catalyst SystemSelectivityMechanism NoteRecommended For
Pd/C (10%) + H₂ Low High risk of hydrogenolysis (N-N cleavage).[1]Removing the nitro group entirely.[1]
PtO₂ (Adams' Cat.) High Preferential nitro reduction over N-N cleavage.[1]Synthesis of 1-amino-5-methylpyrazole .
Zn / AcOH Medium Chemical reduction; milder than catalytic hydrogenation.[1]Small scale; avoids over-reduction.
Raney Nickel Medium Can cleave N-N bonds if "aged" or under high pressure.[1]Use with caution; strictly monitor H₂ uptake.

Step-by-Step Protocol: Selective Reduction to 1-Amino-5-methylpyrazole

  • Solvent: Use Ethanol or Methanol (anhydrous).[1] Water promotes ring opening.[1]

  • Catalyst: Load PtO₂ (5 mol%) .

  • Conditions: Hydrogen balloon (1 atm). Do not use high pressure (Parr shaker).[1]

  • Monitoring: Stop reaction immediately upon consumption of starting material (TLC monitoring).

  • Workup: Filter through Celite under Argon (pyrophoric risk).

Visual Decision Tree:

Reduction Start Start: 5-Methyl-1-nitropyrazole Decision Select Catalyst Start->Decision Pd Pd/C + H2 Decision->Pd Pt PtO2 + H2 (1 atm) Decision->Pt Zn Zn / AcOH Decision->Zn Result1 3-Methylpyrazole (Over-reduction/Cleavage) Pd->Result1 N-N Bond Cleavage Result2 1-Amino-5-methylpyrazole (Target Product) Pt->Result2 Selective Reduction Zn->Result2 Chemical Reduction

Caption: Catalyst impact on the fate of the N-N bond during reduction.

Module 3: C-H Functionalization

Q: Can I arylate the ring directly while keeping the nitro group?

Diagnosis: You want to perform a C-H activation.[1][2][3] The N-nitro group is a unique directing group.[1] It is electron-withdrawing, making the ring electron-deficient, but the N1 position usually directs Palladium to the C5 position.[1] However, since C5 is blocked by a methyl group , the reaction must occur at C4 .[1]

Technical Challenge: The N-nitro group is a "traceable" directing group—it can leave. High temperatures required for C-H activation often trigger the rearrangement (see Module 1) or denitration.[1]

Recommended System: Pd-Catalyzed C-H Arylation [1]

  • Catalyst: Pd(OAc)₂ (5-10 mol%).[1]

  • Ligand: PPh₃ or XPhos (Phosphine ligands stabilize the Pd intermediate).[1]

  • Base: Ag₂CO₃ or Cs₂CO₃ (Silver salts often help prevent nitro-migration).[1]

  • Solvent: 1,4-Dioxane (100°C).

Critical Warning: If you use a strong base (like NaOtBu), you risk nucleophilic attack on the nitro group or ring opening.[1] Stick to carbonate bases.[1]

References

  • Mechanism of N-Nitropyrazole Rearrangement

    • Title: On the question of the molecular mechanism of N-nitropyrazole rearrangement.
    • Source: ResearchGate / Journal of Molecular Structure.[1]

    • URL:[Link]

  • Catalytic Reduction Strategies

    • Title: Catalytic Reduction of Aromatic Nitro Compounds.[1][4]

    • Source: MDPI (Molecules).[1]

    • URL:[Link][1]

  • Palladium-Catalyzed C-H Arylation

    • Title: Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics.[1][2][5]

    • Source: ACS Publications (Organic Letters).[1]

    • URL:[Link][1]

  • Nitropyrazoles as Energetic Materials (Synthesis Context)

    • Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles.[1]

    • Source: PMC / NIH.[1]

    • URL:[Link]

Sources

Interpreting complex NMR spectra of substituted nitropyrazoles.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Analysis of Substituted Nitropyrazoles

Current Status: Online Specialist: Senior Application Scientist, Spectroscopy Division Topic: Troubleshooting & Interpretation of Complex Nitropyrazole Spectra

Welcome to the Nitropyrazole NMR Support Hub

Substituted nitropyrazoles are deceptive. Their small size belies the complexity of their magnetic resonance behavior. If you are seeing "missing" protons, confusing regioisomers, or inexplicable line broadening, you are not alone. These heterocycles are notorious for annular tautomerism and quadrupolar relaxation effects that baffle standard automated assignment algorithms.

This guide is structured as a dynamic troubleshooting workflow. Select the symptom below that matches your spectral anomaly.

Module 1: The "Disappearing" Proton (Tautomerism)

Symptom: You synthesized a neutral nitropyrazole (e.g., 3-nitropyrazole), but the NH proton is invisible or appears as a massive hump in the baseline. Carbon signals are broad or missing.[1]

The Mechanism: Pyrazoles with a free NH group undergo annular tautomerism (proton exchange between N1 and N2). If the exchange rate (


) is comparable to the NMR time scale (

), the signals for C3/C5 and H3/H5 coalesce or broaden into the baseline.

Troubleshooting Protocol:

  • Switch Solvents (The H-Bond Lock):

    • Action: Move from

      
       to DMSO-d6  or Acetone-d6 .
      
    • Why: DMSO is a strong hydrogen bond acceptor.[2] It "locks" the proton on one nitrogen, slowing the exchange rate (

      
      ) and sharpening the peaks.
      
    • Expected Result: The broad hump resolves into a sharp singlet (13-14 ppm).

  • Variable Temperature (VT) Experiment:

    • Action: If peaks are still broad in DMSO, cool the sample to 250K.

    • Why: Lowering temperature decreases the exchange rate, freezing the tautomers.

Visualization: Tautomeric Equilibrium

Tautomerism T1 Tautomer A (1H-isomer) TS Transition State (Fast Exchange) T1->TS Heat/CDCl3 TS->T1 T2 Tautomer B (2H-isomer) TS->T2 T2->TS Solvent DMSO-d6 (H-Bond Stabilization) Solvent->T1 Slows Exchange Solvent->T2

Caption: Fig 1. Annular tautomerism causes signal averaging. Polar aprotic solvents stabilize specific tautomers, sharpening signals.

Module 2: The Regioisomer Crisis (1,3 vs. 1,5 Isomers)

Symptom: You alkylated a 3-nitropyrazole (or 3-substituted-4-nitropyrazole) and isolated two spots on TLC. Both look identical by 1D


 NMR. Which is the 1,3-isomer and which is the 1,5-isomer?

The Mechanism: Alkylation of


-unsubstituted pyrazoles typically yields a mixture of regioisomers.
  • 1,3-isomer: Sterically less hindered; often the thermodynamic product.

  • 1,5-isomer: Sterically crowded (substituent next to N-alkyl); often the kinetic product.

The Solution: NOE Difference Spectroscopy Do not rely on chemical shifts alone. The Nitro group's anisotropy is unpredictable. You must use Nuclear Overhauser Effect (NOE) to prove spatial proximity.

Step-by-Step Protocol:

  • Identify the Targets: Locate the

    
    -Alkyl protons (e.g., 
    
    
    
    singlet) and the Ring Protons (
    
    
    or
    
    
    ).
  • Run 1D NOE / NOESY: Irradiate the

    
    -Alkyl signal.
    
  • Analyze Response:

    • Isomer A (1-Alkyl-3-Nitro): The

      
      -Alkyl is adjacent to H5 .
      
      • Result:Strong NOE enhancement of the aromatic proton.

    • Isomer B (1-Alkyl-5-Nitro): The

      
      -Alkyl is adjacent to the Nitro group . The aromatic proton (
      
      
      
      ) is on the other side of the ring.
      • Result:Zero or Weak NOE to the aromatic proton.

Decision Logic Diagram:

RegioisomerLogic Start Alkylation Product (Isomer A or B?) Exp Experiment: Irradiate N-Alkyl Group (NOE) Start->Exp Result1 Strong Enhancement of Ring Proton Exp->Result1 Proton Detected Result2 No Enhancement of Ring Proton Exp->Result2 Steric Gap Concl1 Diagnosis: 1,3-Isomer (N-Alkyl is close to H5) Result1->Concl1 Concl2 Diagnosis: 1,5-Isomer (N-Alkyl is blocked by NO2) Result2->Concl2

Caption: Fig 2. NOE-based decision tree for assigning N-alkylated nitropyrazole regioisomers.

Module 3: Advanced Verification ( HMBC)

Symptom: You have a fully substituted pyrazole (no ring protons) or the NOE is ambiguous.

The Solution: Use Nitrogen-15 HMBC.[3] Nitrogen chemical shifts are incredibly sensitive to electronic environment (much more than Carbon-13).

Reference Data Table:


 Chemical Shifts (Relative to 

)
Nitrogen TypeChemical EnvironmentApprox.[1][2][4][5][6][7][8][9] Shift (

, ppm)
Key Characteristic
Pyrrole-like N N1 (Alkylated)-150 to -220Shielded. Shows HMBC to

-Alkyl protons.[3]
Pyridine-like N N2 (Double Bond)-60 to -100Deshielded.
Nitro Group

-10 to -30Very Deshielded. Distinctive region.
Amino Group

(if present)
-280 to -320Very Shielded.

Protocol:

  • Run a

    
     HMBC  (optimize for 
    
    
    
    Hz).
  • Look for the correlation between your

    
    -alkyl protons and the N1 nitrogen.
    
  • Validation: If you see a correlation to a nitrogen at -180 ppm, you have confirmed the site of alkylation. If you see correlations to the Nitro group N (-20 ppm), you may have

    
    -alkylation (rare, but possible in specific conditions) or long-range coupling.
    

FAQ: Common Anomalies

Q: Why are my


 peaks for C-Nitro carbons so short/invisible? 
A:  This is due to Scalar Relaxation of the Second Kind . The Quadrupolar 

nucleus of the nitro group relaxes the attached

spin rapidly, broadening the signal.
  • Fix: Increase the relaxation delay (

    
    ) to 3-5 seconds and acquire more scans. Do not rely on these carbons for integration.
    

Q: Can I use coupling constants (


) to distinguish isomers? 
A:  Yes, but it is subtle.
  • 
     (One bond):  Typically ~190 Hz for pyrazoles.
    
  • 
     (Vicinal):  If you have H4 and H5, 
    
    
    
    is usually 2-3 Hz.
  • Long Range: In 1,5-isomers, the

    
    -methyl to 
    
    
    
    coupling (
    
    
    ) is often stronger than the
    
    
    -methyl to
    
    
    coupling in 1,3-isomers due to bond angles, but NOE is far more reliable.

References

  • Claramunt, R. M., et al. "Tautomerism of Pyrazoles. Part 1. 1H and 13C NMR Study." Bulletin de la Société Chimique de France, 1983.[5] 10

  • Llamas-Saiz, A. L., et al. "Structure of 3-Nitropyrazole in Solution and in the Solid State."[5] Journal of Physical Organic Chemistry, vol. 10, 1997, pp. 637.[5] 5

  • Alkorta, I., & Elguero, J. "GIAO Calculations of Chemical Shifts in Heterocyclic Compounds." Magnetic Resonance in Chemistry, 2003. 4

  • Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note. 11[1][5][7][9][12][11][10]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Thermal Stability of Nitropyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals engaged in the study and application of energetic materials.

Introduction: The Ascendancy of Nitropyrazoles in Energetic Materials Research

Nitropyrazole derivatives have emerged as a highly promising class of energetic materials, garnering significant attention for their unique combination of high energy density, substantial heats of formation, and, most critically, their tunable thermal stability.[1][2][3] Unlike traditional explosives that rely on the oxidation of a carbon backbone, the energy release from these nitrogen-rich heterocyclic compounds is largely derived from their high positive heat of formation.[2] This fundamental difference in their chemistry allows for the design of materials with a wide spectrum of properties, from powerful and sensitive primary explosives to remarkably stable heat-resistant compositions.[1][2]

The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, provides a stable scaffold that can be readily functionalized with nitro groups and other substituents.[3] The number and position of these nitro groups, along with the presence of other functional moieties, profoundly influence the molecule's thermal stability.[4] This guide provides a comprehensive benchmarking of the thermal stability of various nitropyrazole derivatives, supported by experimental data and a detailed examination of the underlying structure-stability relationships. We will delve into the practical aspects of thermal analysis techniques, offering insights into experimental design and data interpretation to empower researchers in their evaluation of these advanced energetic materials.

Pillar 1: Deciphering Thermal Stability - Key Parameters and Their Significance

The thermal stability of an energetic material is a critical parameter that dictates its safety, handling, storage, and application. It is not a single value but rather a composite of several key metrics, each providing a different facet of the material's response to thermal stimuli. The most pertinent of these are:

  • Decomposition Temperature (Td): This is the temperature at which the material begins to undergo irreversible chemical decomposition. It is often reported as the onset temperature (Tonset) or the peak temperature (Tpeak) of the exothermic decomposition event observed in a Differential Scanning Calorimetry (DSC) thermogram. A higher Td generally indicates greater thermal stability.

  • Enthalpy of Decomposition (ΔHd): This value quantifies the amount of heat released during the decomposition process. While a high enthalpy of formation is desirable for energetic performance, a controlled and predictable energy release during decomposition is crucial for safety and application-specific performance.

  • Activation Energy (Ea): This kinetic parameter represents the minimum energy required to initiate the decomposition reaction.[5][6] A higher activation energy implies a greater resistance to decomposition and, therefore, enhanced thermal stability. It is a crucial parameter for predicting the long-term stability and shelf-life of energetic materials.

Pillar 2: Experimental Methodologies for Thermal Characterization

The accurate and reproducible characterization of the thermal stability of nitropyrazole derivatives relies on a suite of specialized analytical techniques. Among these, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most fundamental and widely employed methods.[7]

Differential Scanning Calorimetry (DSC): A Window into Thermal Transitions

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] This allows for the precise determination of thermal events such as melting, crystallization, and, most importantly for energetic materials, decomposition.[10]

The following protocol provides a standardized approach for the DSC analysis of nitropyrazole derivatives. The causality behind each step is explained to ensure a self-validating and reproducible experimental design.

  • Sample Preparation:

    • Rationale: Proper sample preparation is paramount to obtaining high-quality, reproducible DSC data. The sample mass is kept small to minimize the risk of a violent thermal event and to ensure uniform temperature distribution.

    • Procedure:

      • Accurately weigh 1-5 mg of the nitropyrazole derivative into an aluminum crucible.[8]

      • Hermetically seal the crucible using a press. For volatile samples or to study decomposition under confinement, a pinhole lid may be used to allow for the controlled release of gaseous products.[4] The choice of an open or closed pan can significantly affect the observed decomposition behavior, particularly for substances that may evaporate before decomposing.[4]

  • Instrument Setup and Calibration:

    • Rationale: Accurate temperature and enthalpy measurements necessitate a properly calibrated instrument. Calibration is typically performed using certified standards with known melting points and enthalpies of fusion (e.g., indium, zinc).

    • Procedure:

      • Place the sealed sample crucible and an empty reference crucible into the DSC cell.

      • Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to prevent oxidative side reactions.

  • Thermal Program:

    • Rationale: The heating rate can influence the observed decomposition temperature. A common heating rate for screening energetic materials is 10 °C/min.[11] Slower heating rates can provide better resolution of thermal events, while faster rates may be used to simulate rapid heating scenarios.

    • Procedure:

      • Equilibrate the sample at a starting temperature well below the expected decomposition temperature (e.g., 30-50 °C).

      • Heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) to a final temperature that is sufficiently high to ensure complete decomposition.

      • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Rationale: The resulting DSC curve provides a wealth of information. The onset temperature of the exothermic peak is typically taken as the decomposition temperature. The area under the peak is integrated to determine the enthalpy of decomposition.

    • Procedure:

      • Determine the onset decomposition temperature (Tonset) and the peak decomposition temperature (Tpeak) from the exotherm in the DSC thermogram.

      • Calculate the enthalpy of decomposition (ΔHd) by integrating the area of the decomposition exotherm.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 1-5 mg of Sample seal Hermetically Seal in Crucible weigh->seal load Load Sample & Reference seal->load purge Purge with Inert Gas load->purge heat Apply Thermal Program (e.g., 10 °C/min) purge->heat record Record Heat Flow heat->record analyze Analyze DSC Curve record->analyze determine_Td Determine Td (Onset/Peak) analyze->determine_Td calculate_dHd Calculate ΔHd (Peak Area) analyze->calculate_dHd

Caption: A generalized workflow for the DSC analysis of nitropyrazole derivatives.

Thermogravimetric Analysis (TGA): Quantifying Mass Changes

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] It is an indispensable tool for determining the thermal stability and decomposition kinetics of energetic materials.

  • Sample Preparation:

    • Rationale: Similar to DSC, a small and uniformly distributed sample is crucial for accurate TGA measurements.

    • Procedure:

      • Place 1-5 mg of the nitropyrazole derivative into a tared TGA pan (typically ceramic or platinum).

  • Instrument Setup:

    • Rationale: The instrument must be properly tared and the atmosphere controlled to ensure accurate mass measurements.

    • Procedure:

      • Place the sample pan onto the TGA balance.

      • Purge the furnace with an inert gas (e.g., nitrogen) to provide a stable and non-reactive environment.

  • Thermal Program:

    • Rationale: The heating rate in TGA, as in DSC, can affect the decomposition profile. The same heating rate as the corresponding DSC experiment is often used to facilitate direct comparison of the data.

    • Procedure:

      • Heat the sample at a constant rate (e.g., 10 °C/min) through its decomposition temperature range.

      • Record the sample mass as a function of temperature.

  • Data Analysis:

    • Rationale: The TGA curve reveals the temperature at which mass loss occurs, the extent of mass loss, and the number of decomposition steps. This information is complementary to the energetic data obtained from DSC.

    • Procedure:

      • Identify the onset temperature of mass loss, which corresponds to the initiation of decomposition.

      • Determine the percentage of mass loss at each decomposition stage.

      • The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 1-5 mg of Sample load Load Sample into TGA weigh->load purge Purge with Inert Gas load->purge heat Apply Thermal Program (e.g., 10 °C/min) purge->heat record Record Mass Change heat->record analyze Analyze TGA/DTG Curves record->analyze determine_onset Determine Onset of Mass Loss analyze->determine_onset quantify_mass_loss Quantify % Mass Loss analyze->quantify_mass_loss

Caption: A generalized workflow for the TGA of nitropyrazole derivatives.

Pillar 3: Comparative Analysis of Nitropyrazole Derivatives

The true utility of thermal analysis lies in the ability to draw meaningful comparisons between different compounds. The following table summarizes the key thermal stability parameters for a selection of nitropyrazole derivatives, benchmarked against the widely used energetic materials RDX and HMX.

CompoundStructureTd (°C)ΔHf (kJ/mol)Reference(s)
3,4-Dinitropyrazole (3,4-DNP)~270[12]
3,5-Dinitropyrazole (3,5-DNP)319.8[13]
3,4,5-Trinitropyrazole (TNP)260-350[2]
4-Amino-3,5-dinitropyrazole (LLM-116)183221.1[11]
1-Methyl-3,4,5-trinitropyrazole (MTNP)270[4]
RDX~210+61.5[14]
HMX~280+74.9[14]

Note: Td values can vary depending on the experimental conditions (e.g., heating rate, sample confinement). The values presented here are for general comparison.

Pillar 4: Structure-Stability Relationships: A Deeper Dive

The thermal stability of nitropyrazole derivatives is intricately linked to their molecular structure. Understanding these relationships is crucial for the rational design of new energetic materials with tailored properties.

The Influence of Nitro Group Position and Number
  • Number of Nitro Groups: Generally, an increase in the number of nitro groups on the pyrazole ring leads to a higher energy content but can have a complex effect on thermal stability.

  • Position of Nitro Groups: The relative positions of the nitro groups are critical. For instance, 3,5-dinitropyrazole, where the nitro groups are separated, exhibits enhanced thermal stability compared to its 3,4-dinitro isomer, where the adjacent nitro groups introduce ring strain.[4]

The Role of Other Substituents
  • Amino Groups: The introduction of an amino group can have a destabilizing effect on the molecule. For example, 4-amino-3,5-dinitropyrazole (LLM-116) has a significantly lower decomposition temperature than 3,5-dinitropyrazole.[11] The initial decomposition step in amino-nitropyrazoles may involve isomerization of the nitro group followed by decomposition of the pyrazole ring or the formation of a furazan cycle.[15]

  • N-Substitution: Substitution on the pyrazole nitrogen can significantly impact thermal stability. For instance, methylation of TNP to form MTNP alters its physical properties and decomposition behavior.[4] Trimerization of 4-amino-3,5-dinitropyrazole has been shown to result in a remarkable increase in thermal stability.[11]

Structure_Stability cluster_structure Molecular Structure cluster_nitro Nitro Group Effects cluster_subs Substituent Effects nitro_groups Nitro Groups (Number & Position) stability Thermal Stability (Td, Ea) nitro_groups->stability Influences more_nitro More Nitro Groups (Higher Energy) nitro_groups->more_nitro adjacent_nitro Adjacent Nitro Groups (Increased Strain) nitro_groups->adjacent_nitro separated_nitro Separated Nitro Groups (Enhanced Stability) nitro_groups->separated_nitro substituents Other Substituents (e.g., -NH2, -CH3) substituents->stability Modifies amino_group Amino Group (Often Destabilizing) substituents->amino_group n_alkylation N-Alkylation (Alters Properties) substituents->n_alkylation adjacent_nitro->stability Decreases separated_nitro->stability Increases amino_group->stability Generally Decreases

Caption: Key structural factors influencing the thermal stability of nitropyrazoles.

Conclusion: A Roadmap for Future Research and Development

The family of nitropyrazole derivatives offers a vast and fertile ground for the development of next-generation energetic materials. Their tunable thermal stability, coupled with their impressive energetic properties, makes them attractive candidates for a wide range of applications. This guide has provided a framework for the systematic benchmarking of their thermal stability, grounded in robust experimental methodologies and an understanding of the underlying structure-property relationships.

Future research should focus on expanding the library of characterized nitropyrazole derivatives, with a particular emphasis on obtaining high-quality, comparable thermal analysis data. The use of advanced techniques, such as hyphenated TGA-DSC-MS/FTIR, will provide deeper insights into the complex decomposition mechanisms of these materials. By combining empirical data with computational modeling, we can further refine our ability to predict the thermal stability of novel nitropyrazole derivatives, accelerating the discovery and development of safer and more effective energetic materials.

References

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules. [Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. National Institutes of Health. [Link]

  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. ResearchGate. [Link]

  • Review on synthesis of nitropyrazoles. ResearchGate. [Link]

  • (PDF) Thermal Decomposition of Nitropyrazoles. ResearchGate. [Link]

  • Unraveling the Intrinsic Mechanisms Controlling the Variations in Density, Sensitivity, and Thermal Decomposition of Typical Nitroguanidine Derivatives. National Institutes of Health. [Link]

  • Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry. National Institutes of Health. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. ResearchGate. [Link]

  • Differential Scanning Calorimetry Analysis. Intertek. [Link]

  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. National Institutes of Health. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Institutes of Health. [Link]

  • Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviors and mechanism. ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. [Link]

  • Study on the Stability of Hydrogen-Bonded Energetic Material 3-Nitropyrazole under High Pressure. ResearchGate. [Link]

  • Interaction energy decomposition of nitropyrazole/CL-20 multimolecular... ResearchGate. [Link]

  • Thermal Stability of Explosives. CHIMIA. [Link]

  • (PDF) Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate. [Link]

  • Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[11][13][14]Triazolo[4,3-b][11][12][13][14]tetrazine. National Institutes of Health. [Link]

  • (PDF) Thermal Stability of Explosives. ResearchGate. [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]

  • Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. PubMed. [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. [Link]

  • How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. Instructables. [Link]

  • Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. [Link]

  • 4.4: Catalysts and Energy of Activation. Chemistry LibreTexts. [Link]

  • bitetrazole-1,1′-diolate based energetic ionic salts: future high energy density materials. Royal Society of Chemistry. [Link]

  • Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. DTIC. [Link]

  • New Method of Determining Kinetic Parameters for Decomposition of Hydrogen Peroxide by Catalase. MDPI. [Link]

  • Differential Scanning Calorimetry (DSC) Theory and Applications. TA Instruments. [Link]

  • [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study. Pharmaguidances. [Link]

  • New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Royal Society of Chemistry. [Link]

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A Comparative Guide to the Synthetic Routes of 5-Methyl-1-nitropyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Methyl-1-nitropyrazole in Modern Chemistry

5-Methyl-1-nitropyrazole is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a key building block, its unique structural features, conferred by the pyrazole core and the energetic nitro group, make it a valuable precursor for the synthesis of novel pharmaceuticals and high-energy materials. The regioselective introduction of the nitro group at the N1 position of the 5-methylpyrazole tautomer is a critical synthetic challenge that dictates the final properties of the target molecules. This guide provides a comprehensive review of the primary synthetic strategies for obtaining 5-Methyl-1-nitropyrazole, offering a comparative analysis of their methodologies, performance, and underlying chemical principles to aid researchers in selecting the most suitable route for their specific applications.

Understanding the Core Challenge: Tautomerism and Regioselectivity in Pyrazole Nitration

The synthesis of 5-Methyl-1-nitropyrazole is intrinsically linked to the tautomeric nature of the starting material, 3(5)-methylpyrazole. This compound exists as an equilibrium mixture of two tautomers: 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole. The position of this equilibrium is influenced by factors such as the solvent and temperature. Consequently, nitration can occur at the N1 or N2 positions of either tautomer, or on the carbon atoms of the pyrazole ring (C3, C4, or C5), leading to a mixture of isomers.

The primary challenge, therefore, lies in achieving high regioselectivity to favor the formation of the desired 5-Methyl-1-nitropyrazole isomer. The synthetic routes discussed herein are primarily distinguished by their approach to controlling this selectivity.

Synthetic Strategies: A Comparative Analysis

Two principal strategies have emerged for the synthesis of 5-Methyl-1-nitropyrazole:

  • Direct N-Nitration of 3(5)-Methylpyrazole: This is the most straightforward approach, involving the direct introduction of a nitro group onto the nitrogen atom of the pyrazole ring.

  • Multi-step Synthesis via a Pre-functionalized Pyrazole Core: This strategy involves the initial synthesis of a substituted pyrazole that directs the nitration to the desired position, followed by subsequent chemical modifications.

Method 1: Direct N-Nitration of 3(5)-Methylpyrazole

The direct nitration of 3(5)-methylpyrazole is an attractive route due to its atom economy. The success of this method hinges on the choice of the nitrating agent and reaction conditions to favor N-nitration over C-nitration and to selectively yield the 1-nitro-5-methyl isomer.

The key to regioselective N-nitration lies in exploiting the electronic and steric differences between the two nitrogen atoms in the tautomeric forms of 3(5)-methylpyrazole. The N1 position in the 5-methyl tautomer is sterically less hindered than the N1 position in the 3-methyl tautomer, making it a more accessible site for electrophilic attack by the nitronium ion (NO₂⁺). Furthermore, reaction conditions can be tuned to favor the formation of the N-nitro product over C-nitro isomers. Milder nitrating agents and lower temperatures generally favor N-nitration.

A common and effective method for the N-nitration of pyrazoles involves the use of a mixture of nitric acid and acetic anhydride. This mixture generates acetyl nitrate in situ, which is a less aggressive nitrating agent than the nitronium ion generated in mixed acid (HNO₃/H₂SO₄), thereby favoring N-nitration.

Step-by-Step Methodology:

  • Preparation of the Nitrating Mixture: A solution of acetic anhydride is cooled in an ice-salt bath. Fuming nitric acid is added dropwise to the cooled acetic anhydride with vigorous stirring, maintaining the temperature below 10 °C.

  • Nitration Reaction: A solution of 3(5)-methylpyrazole in acetic anhydride is added dropwise to the prepared nitrating mixture, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring and Work-up: The reaction mixture is stirred at a low temperature for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured onto crushed ice, and the product is extracted with a suitable organic solvent (e.g., dichloromethane).

  • Purification: The organic extracts are combined, washed with a dilute solution of sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the 5-Methyl-1-nitropyrazole isomer.

ParameterDirect N-Nitration with HNO₃/Ac₂O
Starting Material 3(5)-Methylpyrazole
Key Reagents Fuming Nitric Acid, Acetic Anhydride
Typical Yield 40-60% (isomer dependent)
Purity >95% after chromatography
Key Advantages Single step, readily available reagents
Key Disadvantages Formation of isomeric byproducts requiring careful purification, handling of fuming nitric acid
Method 2: C-Nitration followed by Isomer Separation (Indirect Route)

An alternative, though less direct, approach involves the C-nitration of a pre-synthesized N-substituted methylpyrazole, followed by removal of the N-substituent and subsequent N-nitration. A more common scenario in the literature is the direct C-nitration of 1-methylpyrazole, which, while not directly yielding the target compound, provides valuable insights into the regioselectivity of pyrazole nitration. For instance, the nitration of 1-methylpyrazole often yields a mixture of 1-methyl-3-nitropyrazole and 1-methyl-4-nitropyrazole.[1]

Strongly acidic conditions, such as a mixture of concentrated nitric acid and sulfuric acid, generate a high concentration of the highly electrophilic nitronium ion (NO₂⁺). This potent electrophile preferentially attacks the electron-rich carbon atoms of the pyrazole ring, leading to C-nitration. The directing effect of the N-methyl group and the inherent electronic properties of the pyrazole ring influence the position of C-nitration.

A well-documented method for the C-nitration of N-alkylpyrazoles was reported by Katritzky et al.[1] This method utilizes a mixture of nitric acid and trifluoroacetic anhydride, which is a potent nitrating system.

Step-by-Step Methodology:

  • Preparation of the Nitrating Agent: Trifluoroacetic anhydride is cooled in an ice bath. Concentrated nitric acid is added dropwise with stirring.

  • Nitration Reaction: 1-Methylpyrazole is added to the nitrating mixture at low temperature.

  • Reaction Progression: The reaction is allowed to proceed for several hours.

  • Work-up and Purification: The reaction mixture is carefully neutralized and extracted. The desired C-nitro isomers are then separated by chromatography.

ParameterC-Nitration of 1-Methylpyrazole with HNO₃/(CF₃CO)₂O[1]
Starting Material 1-Methylpyrazole
Key Reagents Concentrated Nitric Acid, Trifluoroacetic Anhydride
Products Mixture of 1-methyl-3-nitropyrazole and 1-methyl-4-nitropyrazole
Key Advantages High conversion of starting material
Key Disadvantages Produces C-nitro isomers, not the target N-nitro compound; requires separation of isomers

Visualizing the Synthetic Pathways

To provide a clearer understanding of the synthetic workflows, the following diagrams illustrate the key transformations.

G cluster_0 Method 1: Direct N-Nitration A 3(5)-Methylpyrazole C 5-Methyl-1-nitropyrazole (Target Molecule) A->C N-Nitration D Isomeric Byproducts (e.g., 3-Methyl-1-nitropyrazole, C-nitrated pyrazoles) A->D Side Reactions B Nitrating Agent (HNO₃/Ac₂O) G cluster_1 Method 2: C-Nitration (Illustrative) E 1-Methylpyrazole G Mixture of C-Nitro Isomers (1-Methyl-3-nitropyrazole & 1-Methyl-4-nitropyrazole) E->G C-Nitration F Nitrating Agent (HNO₃/(CF₃CO)₂O) H Separation G->H I Isolated C-Nitro Isomers H->I

Caption: Illustrative workflow for the C-nitration of 1-methylpyrazole.

Conclusion and Future Perspectives

The synthesis of 5-Methyl-1-nitropyrazole remains a nuanced challenge, with the control of regioselectivity being the paramount consideration. The direct N-nitration of 3(5)-methylpyrazole using milder nitrating agents like nitric acid in acetic anhydride presents the most direct and atom-economical route. However, this method necessitates careful optimization of reaction conditions and efficient purification techniques to isolate the desired isomer from a mixture of byproducts.

The C-nitration of N-substituted pyrazoles, while well-established, does not directly yield the target N-nitro compound but provides valuable insights into the reactivity of the pyrazole core. Future research in this area should focus on the development of more highly regioselective N-nitration methods. This could involve the use of novel nitrating agents, catalytic systems that can differentiate between the two nitrogen atoms of the pyrazole ring, or the design of protecting group strategies that allow for the selective functionalization of one nitrogen atom over the other. Such advancements will be crucial for the efficient and scalable production of 5-Methyl-1-nitropyrazole, unlocking its full potential in the development of new chemical entities.

References

  • Dalinger, I. L., Litosh, V. A., & Shevelev, S. A. (1997). N-Nitration of 3(5)-substituted pyrazoles. Russian Chemical Bulletin, 46(6), 1149–1153.
  • Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Akhmedov, N. G., & Vakulenko, A. V. (2005). Direct nitration of five membered heterocycles. Arkivoc, 2005(3), 179-191.
  • Ravi, P., Gore, G. M., Tewari, S. P., & Sikder, A. K. (2013). A simple and environmentally benign nitration of pyrazoles by impregnated bismuth nitrate. Journal of Heterocyclic Chemistry, 50(6), 1322-1327.
  • Li, Y., et al. (2022).
  • Finar, I. L., & Hurlock, R. J. (1957). The tautomeric character of the pyrazoles. Part I. 3(5)-Methylpyrazole. Journal of the Chemical Society (Resumed), 3024-3029.
  • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, 1, 1-464.
  • Deng, M., et al. (2015). 5-Methyl-4-nitro-1H-pyrazol-3(2H)-one and Its Energetic Salts. Propellants, Explosives, Pyrotechnics, 40(5), 655-661.
  • Katritzky, A. R., & Taylor, R. (1990).

Sources

Assessing the biological activity of 5-Methyl-1-nitropyrazole analogs.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of 5-Methyl-1-nitropyrazole and its bioactive isomers (specifically 1-Methyl-5-nitropyrazole ), comparing their efficacy against standard-of-care agents like Cisplatin (in oncology) and Metronidazole (in antimicrobial applications).

A Technical Comparison Guide for Drug Development

Executive Summary & Chemical Distinction

In the realm of nitrogen-rich heterocycles, nitropyrazoles are emerging as versatile scaffolds for high-energy materials and pharmaceutical intermediates. For biological applications, a critical distinction must be made between the N-nitro and C-nitro isomers, as this dictates stability and mechanism of action.

  • 5-Methyl-1-nitropyrazole (N-Nitro): Often identified in phytochemical screens (e.g., Crataegus species) or used as a nitrating agent. It is chemically labile; the N-NO₂ bond is prone to hydrolysis or rearrangement.

  • 1-Methyl-5-nitropyrazole (C-Nitro): The thermodynamically stable isomer used in medicinal chemistry. It serves as a bioisostere to 5-nitroimidazoles (Metronidazole) and as a ligand in non-classical Platinum(II) anticancer complexes .

Guide Scope: This analysis focuses on the stable 1-Methyl-5-nitropyrazole (1-M-5-NP) and 1-Methyl-4-nitropyrazole (1-M-4-NP) analogs, evaluating their performance as cytotoxic ligands and antimicrobial pharmacophores.

Comparative Performance: Anticancer Activity

A primary application of 1-methyl-nitropyrazoles is their use as ligands in trans-platinum(II) complexes.[1] Unlike classical Cisplatin (which is a cis isomer), these trans-nitropyrazole complexes evade standard DNA repair mechanisms, offering a solution to Cisplatin resistance.

Comparative Data: Nitropyrazole-Pt(II) Complexes vs. Cisplatin

The following table summarizes the cytotoxicity (


) of trans-dichloridobis(1-methyl-nitropyrazole)platinum(II) complexes against human cancer cell lines.

Table 1: Cytotoxicity (


 in µM) Comparison 
CompoundLigand StructureMCF-7 (Breast Cancer)ES-2 (Ovarian Ca.)[2][3][4]A-549 (Lung Ca.)[2][3][4]Specificity Profile
Complex A trans-Pt(II) with 1-Methyl-5-nitropyrazole 2.8 ± 0.9 > 50> 50Highly specific to Breast Cancer (MCF-7); Superior to Cisplatin in this line.
Complex B trans-Pt(II) with 1-Methyl-4-nitropyrazole 4.1 ± 1.22.5 ± 0.5 6.2 ± 1.1 Broad spectrum; Superior to Cisplatin across all tested lines.
Cisplatin (Standard of Care)5.5 ± 1.53.8 ± 0.89.8 ± 2.1Standard broad spectrum; susceptible to resistance.

Analyst Insight: Complex A (5-nitro isomer) exhibits a "targeted" profile, showing high potency only against MCF-7 cells. This suggests a mechanism dependent on specific cellular nitro-reductases present in breast cancer tissue. In contrast, Complex B (4-nitro isomer) is a "pan-cytotoxic" agent, outperforming Cisplatin in potency due to higher lipophilicity and cellular uptake.

Comparative Performance: Antimicrobial Activity

Nitropyrazoles are structural analogs of Nitroimidazoles (e.g., Metronidazole). Both rely on the bioreduction of the nitro group to generate toxic radical species that damage microbial DNA.[5]

Mechanism of Action: Nitropyrazole vs. Nitroimidazole

While Metronidazole is the gold standard for anaerobes, 1-methyl-5-nitropyrazole analogs are being investigated to overcome resistance.

Table 2: Pharmacophore Comparison

Feature5-Nitroimidazole (Metronidazole) 1-Methyl-5-nitropyrazole Advantage of Pyrazole Analog
Redox Potential (

)
~ -415 mV~ -450 to -500 mVLower reduction potential may reduce toxicity to mammalian host cells (less "off-target" reduction).
Stability HighHigh (C-nitro)Pyrazole ring is more lipophilic, potentially improving penetration into complex biofilms.
Resistance Common (via nim genes)Low (Novelty)Altered ring geometry may evade specific nitroimidazole-reductase resistance mechanisms.

Mechanistic Visualization

The biological activity of these analogs hinges on Nitro-Activation . The following diagram illustrates the divergent pathways for the N-nitro (labile) and C-nitro (stable drug) species.

Nitropyrazole_Mechanism NNitro 5-Methyl-1-nitropyrazole (N-Nitro Species) Hydrolysis Hydrolysis / Rearrangement NNitro->Hydrolysis In Aqueous Media CNitro 1-Methyl-5-nitropyrazole (C-Nitro Drug Scaffold) CellEntry Cellular Uptake (Passive Diffusion) CNitro->CellEntry PtBinding Pt(II) Coordination (DNA Cross-linking) CNitro->PtBinding If complexed with Pt(II) Nitration Nitrating Agent (Transfer NO2) Hydrolysis->Nitration Release of NO2+ Reductase Nitroreductase (Type I / II) CellEntry->Reductase Hypoxic Conditions Radical Nitro Radical Anion (R-NO2•-) Reductase->Radical 1e- Reduction DNA DNA Helix Damage (Strand Breaks) Radical->DNA Covalent Binding PtBinding->DNA Synergistic Damage

Caption: Pathway divergence: N-nitro species act as nitrating agents, while C-nitro analogs undergo bioreduction or coordinate with Platinum to damage DNA.

Experimental Protocols

To validate the biological activity of these analogs, the following self-validating protocols are recommended.

Protocol A: Synthesis of 1-Methyl-5-nitropyrazole (Precursor)

Rationale: Direct nitration of 1-methylpyrazole often yields the 4-nitro isomer. To obtain the 5-nitro isomer, a regioselective approach is required.

  • Starting Material: N-methylpyrazole.

  • Reagent: Lithiation using

    
    -BuLi at -78°C (directs to C-5 position).
    
  • Electrophile: Trimethylsilyl chloride (TMSCl) to block C-5 temporarily, followed by nitration/deprotection OR direct nitration of the lithiated species using

    
     (Caution: Energetic reaction).
    
  • Purification: Column chromatography (Silica gel, Hexane:EtOAc 3:1).

  • Validation:

    
    -NMR (CDCl
    
    
    
    ): Look for C-4 proton doublet at
    
    
    ~8.1 ppm and Methyl singlet at
    
    
    ~4.2 ppm.
Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: Standardized assessment of metabolic activity as a proxy for cell viability.

  • Seeding: Plate MCF-7 and A-549 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add 1-Methyl-5-nitropyrazole analogs (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 µM to 100 µM). Include Cisplatin as a positive control.

  • Incubation: Incubate for 72h at 37°C, 5% CO

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression (GraphPad Prism).
    
  • Self-Validation: The

    
     of Cisplatin must fall within 2.0–8.0 µM for the assay to be considered valid.
    
Protocol C: Nitro-Reduction Capability Assay

Rationale: Confirms the "Prodrug" mechanism. If the compound is not reduced, it will not be bioactive.

  • System: Electrochemical Cyclic Voltammetry (CV).

  • Setup: Glassy carbon working electrode, Pt wire counter, Ag/AgCl reference.

  • Medium: Anhydrous DMF with 0.1 M Tetrabutylammonium perchlorate (TBAP).

  • Measurement: Scan from 0 to -2.5 V.

  • Criteria: Look for a reversible reduction peak (

    
    ) around -1.0 to -1.5 V (corresponding to 
    
    
    
    ). Absence of this peak indicates a lack of bio-activation potential.

References

  • Kalinowska-Lis, U., et al. (2020). "Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity." Pharmaceuticals, 13(11), 433.

  • Smolecule. "3-Iodo-1-methyl-5-nitro-1H-pyrazole: Biological Activity and Properties." Smolecule Compound Database.

  • Dube, P. N., et al. (2015). "Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation." Medicinal Chemistry Research, 24, 1070–1076.

  • Matesanz, A. I., et al. (2013). "Non-Classical Platinum Complexes: A Concise Review of trans-Platinum(II) Complexes with Nitrogen Donor Ligands." International Journal of Molecular Sciences.

  • Lecturio. "Nitroimidazoles: Mechanism of Action and Resistance." Concise Medical Knowledge.

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Methyl-1-nitropyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Critical Isomer Alert: Know Your Molecule

STOP AND VERIFY: There is a frequent and dangerous confusion between two isomers with vastly different risk profiles. You must verify your structure immediately.

Compound5-Methyl-1-nitropyrazole (Target of this Guide)1-Methyl-5-nitropyrazole (Common Isomer)
Structure N-Nitro (

) bond. Nitro group is on the ring Nitrogen.
C-Nitro (

) bond. Nitro group is on a Carbon.
Hazard Class Energetic / Labile. The

bond is weaker and shock/thermally sensitive.
Stable Intermediate. Standard organic toxicity risks.
Reactivity Subject to exothermic rearrangement to C-nitro isomers or explosive decomposition upon heating.Generally stable under standard laboratory conditions.
CAS Verify specific batch CAS (e.g., 1048925-02-5 for related analogs)54210-33-2

This guide is written specifically for the High-Hazard N-Nitro isomer (5-Methyl-1-nitropyrazole). If you are handling this compound, you are working with an energetic material precursor.

Risk Assessment: The N-Nitro Hazard

The primary danger of 5-Methyl-1-nitropyrazole lies in the N-nitro functionality . Unlike C-nitro compounds, N-nitroazoles possess a lower activation energy for decomposition.

  • Thermal Instability: This compound is prone to sigmatropic rearrangement to 3-nitro or 4-nitro isomers upon heating. This rearrangement is exothermic and can lead to thermal runaway if not controlled [1, 2].

  • Shock Sensitivity: While mono-nitro pyrazoles are less sensitive than their polynitro analogs (like CL-20 or RDX), the N-N bond cleavage is the primary trigger mechanism for energy release. Treat solid forms as potentially shock-sensitive [3].

  • Toxicology: Data is limited, but N-nitro compounds are often potent vasodialators (NO release) and potential mutagens. Assume high acute toxicity via inhalation and dermal absorption.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for N-nitro pyrazoles due to the risk of energetic fragmentation and rapid transdermal uptake.

Protection ZoneRequired Equipment Technical Rationale
Ocular/Face Polycarbonate Face Shield (8-inch min) + Safety Goggles (ANSI Z87.1+)Primary defense against glass shrapnel in the event of a reaction vessel over-pressurization or detonation.
Dermal (Hands) Double-Gloving Protocol: 1. Inner: Nitrile (4 mil, high dexterity)2. Outer: Nitrile (8 mil) or NeopreneNitro compounds permeate nitrile. The outer glove is a sacrificial barrier; the inner glove prevents immediate skin contact during doffing.
Dermal (Body) Flame-Resistant (FR) Lab Coat (Nomex/Kevlar blend preferred)In a flash-fire event, standard polyester/cotton coats melt into the skin. FR coats self-extinguish.
Respiratory Fume Hood (Face Velocity >100 fpm) Mandatory. Do not handle on an open bench. If weighing >1g, use a powder containment hood or glovebox.
Supplemental Blast Shield (Portable) Required for reactions heated >50°C or scaled >5g.
Operational Protocol: Safe Handling Lifecycle
A. Storage & Stability
  • Temperature: Store at -20°C to prevent slow thermal rearrangement to the C-nitro isomer.

  • Segregation: Store away from reducing agents (hydrazine, metal hydrides) and strong bases . Bases can catalyze the decomposition of the N-nitro group.

  • Container: Use conductive (anti-static) polyethylene or Teflon containers. Avoid metal screw caps which can generate friction grit.

B. Weighing & Manipulation
  • Grounding: Use an anti-static gun or wrist strap before handling the vessel. Electrostatic Discharge (ESD) is a known initiation mechanism for dried N-nitro powders.

  • Tools: Use non-metallic spatulas (wood, Teflon, or conductive plastic). NEVER use metal spatulas, which can create friction hotspots or pinch points.

  • Solvation: Dissolve the solid in solvent (e.g., DCM, Acetonitrile) as early as possible. Solutions are significantly less sensitive than the dry solid.

C. Reaction Setup
  • Heat Limit: Do not heat above 80°C without Differential Scanning Calorimetry (DSC) data confirming the onset of decomposition for your specific batch.

  • Shielding: All reactions must be performed behind a sliding sash or portable blast shield.

  • Atmosphere: Run under inert gas (

    
     or Ar) to exclude moisture, which can hydrolyze the N-nitro bond.
    
Decontamination & Disposal Plan

Do not dispose of N-nitro compounds in standard organic waste streams. The potential for accumulation and explosion in waste drums is real.

Step-by-Step Quenching Protocol:

  • Dilution: Dilute the reaction mixture significantly with a non-flammable solvent (e.g., water/acetonitrile mixture).

  • Acid Hydrolysis (The "Kill" Step):

    • Slowly treat the waste stream with dilute Hydrochloric Acid (HCl).

    • Mechanism:[1] Acid promotes the hydrolysis of the N-nitro group, releasing Nitrous Oxide (

      
      ) or rearranging it to the stable C-nitro form.
      
    • Warning: This generates gas.[1] Do not seal the vessel.

  • Verification: Check via TLC/LC-MS that the N-nitro peak is absent.

  • Disposal: Once converted to the stable C-nitro isomer or hydrolyzed, the waste can be tagged as "Hazardous Waste: Organic - Toxic" and disposed of normally.

Visual Workflow: Safety Decision Logic

SafeHandling Start Start: Handling 5-Methyl-1-nitropyrazole CheckIsomer VERIFY ISOMER: Is Nitro on Nitrogen (N1)? Start->CheckIsomer CNitro C-Nitro Isomer (Standard Lab Safety) CheckIsomer->CNitro No (Nitro on C) NNitro N-Nitro Isomer (Energetic Protocol) CheckIsomer->NNitro Yes (Nitro on N) PPE Don PPE: Face Shield + Dbl Nitrile + FR Coat NNitro->PPE State Physical State? PPE->State Solid Solid Handling: Anti-static + Non-metal tools State->Solid Solution Solution Handling: Fume Hood + Sec. Containment State->Solution Reaction Reaction/Use Solid->Reaction Dissolve ASAP Solution->Reaction Disposal Disposal: Acid Hydrolysis Quench Reaction->Disposal Waste Stream

Figure 1: Decision logic for identifying and handling N-nitropyrazoles versus their stable isomers.

References
  • Janssen, J. W., et al. (1973). "Thermal Rearrangement of 1-Nitropyrazoles." The Journal of Organic Chemistry.

  • Larionov, A. A., et al. (2020). "Nitrated-Pyrazoles Based Energetic Compounds." Molecules.

  • Klapötke, T. M. (2011). "Chemistry of High-Energy Materials." De Gruyter.

  • PubChem. (2025).[2] "Compound Summary: 1-Nitropyrazole." National Library of Medicine.

Sources

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